molecular formula C14H11NO B050131 9H-fluorene-9-carboxamide CAS No. 7471-95-6

9H-fluorene-9-carboxamide

Cat. No.: B050131
CAS No.: 7471-95-6
M. Wt: 209.24 g/mol
InChI Key: NMLCQSAJFUXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene-9-carboxamide (CAS Number: 7471-95-6) is a solid organic compound with a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol. It has a melting point of 252-255 °C and a density of approximately 1.254 g/cm³ . As a derivative of the fluorene scaffold, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Fluorene-based structures are prominent in the development of functional materials and are frequently investigated for their biological activities . For instance, structural analogs, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as potent apoptosis inducers in anticancer research, highlighting the therapeutic potential of this chemical class . Furthermore, the fluorene-carboxamide structure is a key feature in certain pharmaceutical agents, such as the Class IC antiarrhythmic drug Indecainide, which acts as a sodium channel inhibitor . Researchers utilize 9H-fluorene-9-carboxamide as a precursor for further chemical modification, enabling the exploration of new compounds with potential applications in material science and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLCQSAJFUXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322889
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-95-6
Record name Fluorene-9-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis of 9H-Fluorene-9-Carboxamide and Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 9H-fluorene-9-carboxamide and its derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Medicinal Significance

The 9H-fluorene-9-carboxamide scaffold represents a privileged structure in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and DNA-intercalating antitumor agents. The carboxamide moiety functions as a critical pharmacophore, mimicking the nicotinamide sector of NAD+, while the lipophilic fluorene core ensures high affinity binding to the hydrophobic pockets of target enzymes.

This guide details the robust synthesis of 9H-fluorene-9-carboxamide, focusing on scalability, regioselectivity, and metabolic stabilization strategies (specifically C9-functionalization).

Retrosynthetic Analysis

To design a robust synthetic route, we must disconnect the target molecule at its most labile or strategic bonds.

  • Disconnection A (Amide Bond): The most logical disconnection is the amide bond, tracing back to 9H-fluorene-9-carboxylic acid.

  • Disconnection B (C9-Carbonyl): Traces back to 9-fluorenone or 9H-fluorene via C-H activation or carboxylation.

  • Disconnection C (C9-Alkylation): Critical for derivatives; the C9 proton is acidic (

    
    ), allowing facile deprotonation and electrophilic attack.
    

Retrosynthesis cluster_derivatives Derivatization Logic Target 9H-fluorene-9-carboxamide Acid 9H-fluorene-9-carboxylic acid Target->Acid Amidation Fluorene 9H-fluorene Acid->Fluorene Carboxylation Fluorenone 9-Fluorenone Acid->Fluorenone Cyanohydrin/Hydrolysis C9_Sub 9-Alkyl/Aryl Derivatives (Metabolic Stability) C9_Sub->Target C9-Alkylation

Figure 1: Retrosynthetic logic flow for the fluorene carboxamide core.

Primary Synthesis Protocol: The Acid Chloride Route

This is the "Gold Standard" method for research-scale synthesis due to its reliability and high yields.

Phase 1: Preparation of 9H-fluorene-9-carbonyl chloride

Direct conversion of the carboxylic acid to the acid chloride is preferred over coupling reagents (HATU/EDC) for simple amides to avoid purification of urea byproducts.

Reagents: 9H-fluorene-9-carboxylic acid (1.0 eq), Thionyl chloride (


, 5.0 eq), DMF (cat.), Toluene or DCM.
  • Setup: Charge a flame-dried round-bottom flask with 9H-fluorene-9-carboxylic acid suspended in anhydrous toluene.

  • Activation: Add catalytic DMF (2-3 drops) followed by dropwise addition of

    
    .
    
  • Reaction: Heat to reflux (80-110°C) for 2-3 hours. The suspension will clear as the acid chloride forms.

  • Workup: Concentrate in vacuo to remove excess

    
     and toluene. Co-evaporate with DCM twice to ensure removal of acidic volatiles.
    
    • Checkpoint: The crude acid chloride is a yellow/brown solid and should be used immediately to prevent hydrolysis.

Phase 2: Amidation (The Schotten-Baumann Condition)

Reagents: Crude Acid Chloride, Ammonium Hydroxide (28%


) or Alkyl Amine, DCM, 

(if using amine salts).
  • Solvation: Dissolve the crude acid chloride in anhydrous DCM (

    
    ).
    
  • Addition: Cool to 0°C.

    • For Primary Amide: Add aqueous

      
       (10 eq) vigorously. The biphasic system requires rapid stirring.
      
    • For Substituted Amides: Add the amine (1.2 eq) and

      
       (2.0 eq) dropwise.
      
  • Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

  • Purification: Wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1] Recrystallize from Ethanol/Water if necessary.

Typical Yield: 85-95% Characterization:

  • 1H NMR (DMSO-d6):

    
     7.8-7.3 (m, 8H, Ar-H), 7.6 (br s, 1H, NH), 7.2 (br s, 1H, NH), 4.8 (s, 1H, C9-H).
    
  • Note: The C9 proton is characteristic around 4.8-5.0 ppm.

Advanced Derivatization: C9-Functionalization

The C9 position of fluorene is electronically unique. The


 of approximately 11 makes it one of the most acidic hydrocarbons, allowing for facile deprotonation using weak bases (e.g., NaOEt, 

).

Why functionalize C9?

  • Metabolic Stability: The C9-H is prone to rapid oxidation by cytochrome P450 enzymes to form 9-fluorenone, which is often inactive or toxic. Replacing C9-H with Alkyl/Aryl groups blocks this pathway.

  • Potency: 9,9-disubstitution (e.g., spiro-cyclopropyl or gem-dimethyl) locks the conformation and fills hydrophobic pockets in the target protein.

Protocol: C9-Alkylation of Fluorene Carboxamide

Reagents: 9H-fluorene-9-carboxamide, Alkyl Halide (R-X), Base (NaH or KOtBu), DMF/THF.

  • Deprotonation: Dissolve amide in anhydrous DMF at 0°C. Add NaH (60% dispersion, 2.2 eq). Note: 2 eq are needed because the amide nitrogen is also acidic.

  • Alkylation: Stir for 30 min (solution turns deep red/orange due to fluorenyl anion). Add Alkyl Halide (1.1 eq).[2]

  • Quench: Stir at RT for 4-12 hours. Quench with

    
    .
    
  • Outcome: This often yields a mixture of C-alkylation and N-alkylation.

    • Optimization: To favor C-alkylation, use a harder electrophile or protect the amide nitrogen first (e.g., using a trityl group) or alkylate the ester precursor before converting to the amide.

Preferred Route for C9-Derivatives: Alkylate the ester first, then convert to amide.



Comparative Methodology Table

MethodPrecursorReagentsKey AdvantageLimitation
Acid Chloride 9-COOH Acid

, then

High yield, simple workupRequires anhydrous conditions
Ester Aminolysis 9-COOMe Ester

in MeOH (sat.)
Mild conditions, no acidic byproductsSlow reaction kinetics (days)
Direct C-H FluoreneIsocyanate, Pd/Fe cat.Single-step from hydrocarbonExpensive catalysts, lower regioselectivity
Fluorenone 9-FluorenoneKCN, then

Uses cheap starting materialHarsh conditions (conc. acid), toxic (CN)

Visualizing the Workflow

SynthesisWorkflow cluster_inputs Precursors cluster_reaction Core Transformation Fluorene 9H-Fluorene Deprotonation C9-Anion Formation (Deep Red Intermediate) Fluorene->Deprotonation Base (NaH/KOtBu) Amidation Amidation (NH3/Amine) Fluorene->Amidation Direct Carboxyamidation (Pd cat.) Ester 9-Fluorene Carboxylate Ester->Amidation Aminolysis Alkylation C9-Alkylation (Optional) Deprotonation->Alkylation R-X Alkylation->Ester If starting from Ester Product 9-Substituted-Fluorene-9-Carboxamide Amidation->Product

Figure 2: Logical flow for the synthesis and derivatization of the fluorene carboxamide core.

Troubleshooting & Scientific Integrity

Solubility Issues

Fluorene derivatives are highly lipophilic and planar, leading to strong


-stacking and poor solubility in polar solvents.
  • Solution: Use co-solvents like THF/MeOH for reactions. For NMR, if DMSO-d6 is insufficient, use

    
     with a drop of TFA to break H-bonds or use high-temperature NMR (
    
    
    
    -TCE at 100°C).
Regioselectivity (Nitration/Halogenation)

If functionalizing the aromatic rings (positions 2, 7):

  • Electrophilic substitution occurs predominantly at C2 and C7 due to the directing effect of the biphenyl system.

  • Caution: If the C9 position is unsubstituted, oxidative conditions (e.g.,

    
    ) may oxidize C9 to the ketone (fluorenone) as a side reaction. Always protect C9 or perform ring substitution before building the amide if possible. 
    
Self-Validating Protocol (TLC/NMR)
  • TLC: Fluorene compounds are UV active (bright blue/purple fluorescence at 254/365 nm).

  • NMR Validation:

    • Start: 9H-fluorene-9-carboxylic acid (C9-H singlet ~4.8 ppm).

    • End: Amide protons appear as two broad singlets at ~7.2 and ~7.6 ppm (in DMSO). The C9-H signal shifts slightly downfield.

    • Failure Mode: If a sharp singlet appears >190 ppm in

      
       NMR, oxidation to fluorenone has occurred.
      

References

  • Synthesis of Fluorene-9-carboxylic acid

    • Gomes, P. et al. "Improved synthesis of 9H-fluorene-9-carboxylic acid." PrepChem.
  • PARP Inhibitor Scaffold Design

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. (Contextual grounding for carboxamide pharmacophore).
  • C-H Carboxyamidation Methodologies

    • Li, H., et al. "Palladium-Catalyzed Direct Carboxyamidation of C(sp3)-H Bonds." Journal of the American Chemical Society.
  • Fluorene Physical Properties & Spectra

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10565, 9H-Fluorene-9-carboxamide."

Sources

Chemical structure and properties of 9H-fluorene-9-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 9H-fluorene-9-carboxamide , a critical scaffold in medicinal chemistry, particularly known as the structural core of the orphan drug Lomitapide .[1]

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]

Executive Summary

9H-fluorene-9-carboxamide (CAS: 1951-45-7) is a tricyclic aromatic amide characterized by a unique electronic environment at the C9 position.[1] Unlike simple benzamides, the fluorene core imparts significant lipophilicity and rigidity, while the C9 proton possesses enhanced acidity (pKa ~18-20 range estimated in DMSO), making it a versatile nucleophile upon deprotonation. This molecule serves as the primary pharmacophore scaffold for Microsomal Triglyceride Transfer Protein (MTP) inhibitors and is a key intermediate in the synthesis of Lomitapide (Juxtapid).

Physicochemical Characterization

The molecule consists of a planar fluorene ring system substituted at the 9-position with a carboxamide group.[1] The steric bulk of the fluorene wings creates a "face-to-face" pi-stacking potential, while the amide group acts as both a hydrogen bond donor and acceptor.[1]

PropertyData / Characteristic
IUPAC Name 9H-fluorene-9-carboxamide
CAS Registry 1951-45-7
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Solubility Profile High: DMSO, DMF, PyridineModerate: Hot Ethanol, Ethyl AcetateLow/Insoluble: Water, Hexane
C9 Acidity (pKa) ~18–20 (DMSO)(Enhanced acidity vs. fluorene (pKa 22.[1][2][3]6) due to amide EWG)*
Electronic Character The C9 position is doubly activated by the fluorene

-system and the carbonyl electron-withdrawing group (EWG).[1]
Structural Analysis & Reactivity Profile

The defining feature of 9H-fluorene-9-carboxamide is the C9 "Benzylic-like" Position .[1]

  • Acidity & Alkylation: The proton at C9 is acidic enough to be removed by weak bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents. This generates a stabilized carbanion that can undergo
    
    
    reactions with alkyl halides.[1] This is the primary vector for diversifying the scaffold.
  • Amide Resonance: The amide nitrogen lone pair donates into the carbonyl, but the steric hindrance of the fluorene ring can force the amide group out of perfect planarity with the aromatic system, affecting solid-state packing.

Visualization: Reactivity Logic

Reactivity Fluorene 9H-Fluorene-9-Carboxamide (Substrate) Anion Stabilized C9 Carbanion (Nucleophile) Fluorene->Anion Deprotonation (-H+) Base Base (NaH/K2CO3) Base->Anion Product 9-Substituted Fluorene Carboxamide Anion->Product SN2 Attack Electrophile Electrophile (R-X) (e.g., Alkyl Halide) Electrophile->Product

Figure 1: The C9 position acts as a "soft" nucleophile upon deprotonation, allowing for rapid library generation.

Synthetic Protocols

Two primary routes exist: Nitrile Hydrolysis (Industrial) and Acid Chloride Amidation (Laboratory/Versatile). The Acid Chloride route is preferred for research as it allows easy adaptation to N-substituted analogs.[1]

Protocol A: Synthesis via Acid Chloride (Laboratory Scale)

This method converts commercially available 9-fluorenecarboxylic acid to the primary amide.[1]

Reagents:

  • 9-Fluorenecarboxylic acid (1.0 eq)[1][3]

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride
    
  • Ammonium Hydroxide (

    
    , 28% aq) or Ammonia gas
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend 9-fluorenecarboxylic acid (10 mmol) in anhydrous DCM (50 mL).
    
  • Chlorination: Add Thionyl Chloride (50 mmol) dropwise. Add a catalytic drop of DMF. Reflux for 2-3 hours until the solution becomes clear (evolution of

    
     and 
    
    
    
    gas stops).
  • Isolation of Intermediate: Evaporate the solvent and excess

    
     in vacuo to yield the crude acid chloride (yellow solid). Do not purify.
    
  • Amidation: Re-dissolve the acid chloride in anhydrous DCM (20 mL). Cool to 0°C.[1]

  • Quench: Slowly add the solution to a stirred mixture of concentrated

    
     (20 mL) at 0°C. Alternatively, bubble 
    
    
    
    gas through the DCM solution.
  • Workup: A precipitate will form. Filter the solid.[4] Wash with water (to remove

    
    ) and cold hexane.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

  • Validation: Check IR for Amide I/II bands (~1650-1690

    
    ) and disappearance of Acid O-H stretch.
    
Protocol B: Nitrile Hydrolysis (Radziszewski Reaction)

Useful if starting from 9-cyanofluorene.[1]

  • Dissolve 9-cyanofluorene in DMSO.

  • Add

    
     (0.5 eq) and 30% 
    
    
    
    (4.0 eq).
  • Stir at room temperature for 2 hours (exothermic).

  • Pour into ice water to precipitate the 9H-fluorene-9-carboxamide .

Pharmaceutical Application: The Lomitapide Connection

The most significant application of this scaffold is in Lomitapide (Juxtapid), a Microsomal Triglyceride Transfer Protein (MTP) inhibitor used for Homozygous Familial Hypercholesterolemia (HoFH).[5]

Mechanism of Action: The fluorene moiety acts as a lipophilic anchor, positioning the molecule within the hydrophobic pocket of the MTP complex. The carboxamide linker provides essential hydrogen bonding interactions that orient the "tail" (a biaryl piperidine) to block lipid transfer.

Visualization: Lomitapide Scaffold Logic

Lomitapide Core Fluorene Core (Lipophilic Anchor) Linker Carboxamide Linker (H-Bond Donor/Acceptor) Core->Linker C9 Substitution Spacer Alkyl Spacer (Flexible Chain) Linker->Spacer N-Alkylation Drug Lomitapide (Juxtapid) Linker->Drug Key Pharmacophore Tail Biaryl Piperidine (MTP Interaction) Spacer->Tail

Figure 2: Deconstruction of Lomitapide showing the centrality of the fluorene-carboxamide scaffold.

Analytical Standards & Quality Control

For researchers synthesizing this compound, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8 - 7.9 (d, 2H, Fluorene Ar-H)[1]
      
    • 
       7.6 - 7.7 (d, 2H, Fluorene Ar-H)[1]
      
    • 
       7.3 - 7.5 (m, 4H, Fluorene Ar-H)[1]
      
    • 
       7.2 (br s, 1H, N-H)
      
    • 
       4.8 (s, 1H, C9-H) Note: This singlet is diagnostic. If absent, C9 is substituted.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV @ 254 nm (Strong absorption due to fluorene conjugation).

References
  • Synthesis & Properties: PrepChem. "Synthesis of fluorene-9-carboxylic acid." Link (Source for precursor synthesis).

  • Pharmaceutical Application: PubChem. "Lomitapide Compound Summary." Link (Verifies the fluorene carboxamide core in MTP inhibitors).

  • Crystallography: National Institutes of Health (PMC). "Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid." Link (Provides structural data on the Lomitapide intermediate).

  • Reactivity: Organic Chemistry Portal. "Fluorene Synthesis and Reactivity." Link.

Sources

Technical Guide: Mechanism of Action of 9H-Fluorene-9-Carboxamide in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action for 9H-fluorene-9-carboxamide derivatives, specifically focusing on their role as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) and the subsequent induction of apoptosis via purinergic signaling pathways.

Executive Summary

The 9H-fluorene-9-carboxamide scaffold represents a distinct chemical class from the more common 9-oxo-fluorene-1-carboxamides (tubulin inhibitors). Its primary mechanism of action in oncology and apoptosis induction lies in the inhibition of ecto-nucleotidases , specifically ENPP1 and ENPP3 .

By inhibiting these enzymes, 9H-fluorene-9-carboxamide derivatives prevent the hydrolysis of extracellular ATP into AMP and adenosine. The resulting accumulation of extracellular ATP activates P2X7 purinergic receptors , triggering a calcium-dependent apoptotic cascade (the "ATP-P2X7-Cell Death" axis). This mechanism is particularly potent in high-grade metastatic cancers where ENPP1 is often upregulated to shield the tumor from ATP-mediated cytotoxicity.

Chemical Basis: The 9-Carboxamide Scaffold

The 9-position of the fluorene ring is unique due to its


 hybridization (in the 9H-fluorene form), creating a "pucker" in the otherwise planar tricyclic system.
  • Scaffold Geometry: Unlike the planar 9-oxo derivatives, the 9H-fluorene-9-carboxamide projects the amide group perpendicular to the fluorene plane. This geometry is critical for fitting into the hydrophobic pocket of the ENPP active site.

  • Structure-Activity Relationship (SAR):

    • 9-Position Substitution: Substitution at the 9-carbon (e.g., methyl, ethyl) stabilizes the conformation and prevents metabolic oxidation to the inactive 9-hydroxy derivative.

    • Amide Nitrogen:

      
      -substitution with aryl groups (e.g., 4-hydroxyphenyl) enhances binding affinity via 
      
      
      
      -
      
      
      stacking with tyrosine residues in the target enzyme's catalytic cleft.

Mechanism of Action: The ENPP1-Purinergic Axis

Primary Target Engagement: ENPP1 Inhibition

Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Normal Function: ENPP1 hydrolyzes extracellular ATP (eATP) into AMP and Pyrophosphate (PPi). This suppresses the "danger signal" of high eATP. Drug Action: 9H-fluorene-9-carboxamide derivatives act as competitive inhibitors of ENPP1. They occupy the catalytic site, preventing ATP access.

Downstream Signaling: P2X7 Receptor Activation

The inhibition of ENPP1 leads to a rapid accumulation of eATP in the tumor microenvironment (TME).

  • ATP Accumulation: eATP levels rise >100 µM.

  • P2X7 Activation: High eATP binds to the low-affinity P2X7 receptor.

  • Pore Formation: Activated P2X7 opens a large non-selective cation channel (macropore).

  • Ca²⁺ Influx: Massive influx of calcium ions (

    
    ) causes mitochondrial depolarization.
    
  • NLRP3 Inflammasome:

    
     efflux and mitochondrial stress activate the NLRP3 inflammasome, leading to Pyroptosis (inflammatory apoptosis).
    
  • Caspase Activation: Mitochondrial cytochrome c release activates Caspase-9 and Caspase-3, executing apoptosis.

Visualization of the Signaling Pathway

MOA_Fluorene_Carboxamide Drug 9H-Fluorene-9-Carboxamide ENPP1 ENPP1 Enzyme (Membrane Bound) Drug->ENPP1 Inhibits ATP_Ex Extracellular ATP (Accumulation) ENPP1->ATP_Ex Blockade leads to AMP AMP + PPi ENPP1->AMP Normal Hydrolysis P2X7 P2X7 Receptor ATP_Ex->P2X7 Activates (>100µM) Ca_Influx Massive Ca2+ Influx P2X7->Ca_Influx Opens Pore Mito Mitochondrial Depolarization (ROS Generation) Ca_Influx->Mito Overload Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS / PYROPTOSIS Caspase->Apoptosis Execution

Caption: Pathway illustrating ENPP1 inhibition by 9H-fluorene-9-carboxamide, leading to ATP-mediated P2X7 activation and subsequent apoptosis.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

ENPP1 Inhibition Assay (Biochemical Validation)

Objective: Quantify the


 of the fluorene derivative against ENPP1.
Principle:  ENPP1 hydrolyzes p-nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP) into p-nitrophenol (yellow color).
  • Reagents:

    • Recombinant human ENPP1 (20 ng/well).

    • Substrate: p-Nph-5'-TMP (500 µM).

    • Buffer: 50 mM Tris-HCl (pH 8.5), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂.

  • Workflow:

    • Incubate ENPP1 with varying concentrations of 9H-fluorene-9-carboxamide (0.01 µM – 100 µM) for 15 mins at 37°C.

    • Add p-Nph-5'-TMP substrate.

    • Monitor absorbance at 405 nm kinetically for 30 mins.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. A valid hit should show an

    
    .
    
Flow Cytometry: Annexin V/PI Apoptosis Assay

Objective: Confirm cell death mechanism.

  • Cell Line: High-ENPP1 expressing line (e.g., MDA-MB-231 breast cancer).

  • Treatment: Treat cells with

    
     concentration of drug for 24h.
    
  • Staining:

    • Harvest cells and wash in binding buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine).

    • Add Propidium Iodide (PI) (stains necrotic/late apoptotic nuclei).

  • Interpretation:

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis/Pyroptosis.

    • Control: Co-treatment with Apyrase (an ATP scavenger) should rescue the cells, proving the mechanism is ATP-dependent.

Data Summary: Expected Results
AssayParameterUntreated ControlFluorene-9-Carboxamide TreatedInterpretation
ENPP1 Activity Absorbance (405nm)1.2 AU< 0.3 AUDirect enzyme inhibition.
Extracellular ATP Luminescence (RLU)LowHigh (>5-fold) Blockade of hydrolysis.
Caspase-3 Western Blot BandAbsentStrong Cleaved BandApoptotic execution.
Cell Viability MTT Assay (%)100%< 40%Cytotoxicity.

References

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Contrasts the 1-carboxamide (tubulin/caspase mechanism) with the 9-carboxamide scaffold. URL:[Link]

  • Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors. Source: ACS Omega (2022). Context: Establishes the 9H-fluorene-9-carboxamide core as a key scaffold for ENPP1/3 inhibition. URL:[Link]

  • Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. Source: PMC / NIH (2011). Context: Structural characterization of the 9-substituted fluorene carboxylate core.[1][2][3][4] URL:[Link]

  • P2X7 Receptor Signaling in Cancer. Source: Frontiers in Pharmacology. Context: Mechanistic grounding for ATP-mediated apoptosis in ENPP-inhibited cells. URL:[Link]

Sources

Structure-Activity Relationship (SAR) of 9H-Fluorene-9-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 9H-fluorene-9-carboxamide analogs. Unlike the C1-substituted isomers often explored for apoptosis induction, the C9-substituted scaffold is a privileged structure in medicinal chemistry for modulating Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition and targeting secretory Phospholipase A2 (sPLA2) .[1]

Targeting Efflux Pumps and Inflammatory Enzymes[1]

Executive Summary: The C9 "Pucker"

The 9H-fluorene scaffold is a tricyclic aromatic system characterized by two benzene rings fused to a central five-membered cyclopentadiene ring.[1] The critical feature of the 9H-fluorene-9-carboxamide class is the C9 position .[1]

Unlike the planar 9-oxo (fluorenone) derivatives, the sp³-hybridized C9 carbon in 9H-fluorene introduces a "pucker" or "butterfly" shape to the molecule.[1] This non-planar geometry is essential for:

  • Hydrophobic Pocket Filling: Fitting into the large, lipophilic binding domains of P-glycoprotein (P-gp).[1]

  • Chirality Potential: Mono-substitution at C9 creates a stereocenter, allowing for enantioselective interactions with enzymes like sPLA2.[1]

  • Acidity: The C9 protons are relatively acidic (

    
     in DMSO), facilitating facile chemical functionalization but also influencing metabolic stability.[1]
    

Chemical Space & Synthesis

Accessibility of the C9-carboxamide motif is driven by the acidity of the C9 methylene protons. The synthesis does not require transition metal catalysis, making it a robust scaffold for library generation.[1]

Protocol: Base-Mediated Carboxylation and Amidation

Rationale:[1][2][3] This pathway avoids the harsh oxidation conditions required for fluorenone intermediates and preserves the sp³ C9 center.[1]

Step 1: Carboxylation (Formation of the Core) [1]

  • Reagents: 9H-Fluorene (1.0 eq), Sodium Hydride (NaH, 1.5 eq), Diethyl Carbonate (DEC, solvent/reactant).[1]

  • Procedure: Suspend NaH in anhydrous THF or use neat DEC. Add 9H-fluorene slowly at

    
    . The solution will turn bright red/orange (fluorenyl anion).[1]
    
  • Reaction: Heat to reflux (

    
    ) for 4 hours. The anion attacks the carbonate carbonyl.[1]
    
  • Quench: Acidify with HCl to precipitate 9H-fluorene-9-carboxylic acid (or isolate the ethyl ester).

Step 2: Amidation (Diversification)

  • Activation: Convert the carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ) or use coupling agents (HATU/EDCI) for sensitive amines.
    
  • Coupling: React with the desired primary or secondary amine (

    
    ) in DCM with DIPEA.
    
  • Purification: Recrystallization from Ethanol/Water is typically sufficient due to the high crystallinity of fluorene derivatives.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Fluorene 9H-Fluorene (Starting Material) Anion Fluorenyl Anion (Red/Orange Intermediate) Fluorene->Anion NaH, THF Deprotonation Ester 9-Ethyl Ester Intermediate Anion->Ester Diethyl Carbonate Nu- Substitution Acid 9H-Fluorene-9- Carboxylic Acid Ester->Acid NaOH, H2O Hydrolysis Amide Target: 9H-Fluorene-9- Carboxamide Acid->Amide R-NH2, HATU or SOCl2

Figure 1: The divergent synthetic pathway relies on the nucleophilicity of the C9-fluorenyl anion.[1]

SAR Deep Dive: The Tripartite Model

The biological activity of these analogs is governed by three distinct regions: The Fluorene Anchor (Region A), The Linker (Region B), and The Tail (Region C).[1]

Region A: The Fluorene Anchor (Lipophilicity & Bulk)

This region is responsible for the primary hydrophobic interaction.[1]

  • Planarity vs. Pucker:

    • 9H-Fluorene (sp³): Active.[1][4][5] The "butterfly" shape fits into the drug-binding pocket of P-gp.[1]

    • 9-Oxo-Fluorene (sp²): Often reduces activity in MDR reversal but increases activity in apoptosis induction (tubulin binding).[1]

  • Halogenation (C2/C7 positions):

    • Substitution at C2 or C7 (e.g., Br, Cl) increases lipophilicity (

      
      ) and metabolic stability.[1]
      
    • Effect: 2,7-dichloro analogs often show 2-5x higher potency in sPLA2 inhibition due to enhanced hydrophobic contacts.[1]

Region B: The C9 Linker (Rigidity)

The carboxamide bond (


) is not merely a connector; it is a hydrogen-bond donor/acceptor site.[1]
  • H-Bonding: The carbonyl oxygen acts as an H-bond acceptor for residues like Serine or Threonine in the target pocket.[1]

  • C9 Substitution:

    • H (Secondary Amide): Essential for sPLA2 inhibition (mimics the transition state of the phospholipid substrate).[1]

    • Alkyl (Tertiary Amide): Generally abolishes sPLA2 activity but may be tolerated for P-gp inhibition if the alkyl group is small (Methyl).[1]

Region C: The Tail (N-Substitutions)

This is the "variable region" that dictates target selectivity.[1]

TargetPreferred Region C (N-Substituent)Mechanistic Rationale
MDR Reversal (P-gp) Basic amines (e.g., amino-ethyl, piperazine) or pyridyl groups.[1]P-gp binds cationic amphiphiles.[1] The basic nitrogen is protonated at physiological pH, interacting with acidic residues in the transporter.[1]
sPLA2 Inhibition Acidic or Polar motifs (e.g., Glycine, amino acids).[1]Mimics the phosphate headgroup of the lipid substrate; coordinates with the Calcium ion in the catalytic site.[1]
Antimicrobial Oxime ethers or chlorinated aromatics.[1]Disrupts bacterial membrane integrity via lipophilic insertion.[1]

Biological Case Study: Reversal of Multidrug Resistance (MDR)

The Problem: Cancer cells overexpress P-glycoprotein (ABCB1), an efflux pump that ejects chemotherapeutics (e.g., Doxorubicin, Paclitaxel) before they can kill the cell.[1] The Solution: 9H-fluorene-9-carboxamides act as chemosensitizers .[1]

Mechanism of Action
  • Competitive Binding: The fluorene core binds to the transmembrane domains (TMDs) of P-gp with high affinity due to

    
     stacking and hydrophobic effects.[1]
    
  • Steric Occlusion: The bulky C9-carboxamide group sterically hinders the conformational changes (ATP hydrolysis) required for the pump to "flip" and eject the drug.[1]

  • Result: Intracellular concentration of the chemotherapy drug increases, restoring cytotoxicity.[1][6]

Validation Protocol: Doxorubicin Accumulation Assay

To verify SAR predictions in your lab:

  • Cell Line: Use a resistant line (e.g., MES-SA/Dx5 or MCF-7/ADR) and a parental sensitive line.[1]

  • Treatment: Co-treat cells with Doxorubicin (fixed concentration) + Fluorene Analog (variable concentration, 0.1 - 10

    
    ).[1]
    
  • Readout: Flow Cytometry. Doxorubicin is naturally fluorescent.[1]

    • Positive Result: A right-shift in fluorescence intensity in the resistant line (indicating drug retention).[1]

    • Control: Verapamil (known P-gp inhibitor).[1]

Visualization: SAR for MDR Reversal

SAR_MDR Core Fluorene Core (Region A) Requirement: High Lipophilicity Role: Binds Transmembrane Domain Linker C9-Carboxamide (Region B) Requirement: sp3 'Pucker' Role: Steric Blockade of Pump Core->Linker Scaffold Target Target: P-glycoprotein (ABCB1) Outcome: Increased Drug Retention Core->Target Hydrophobic Binding Tail N-Substituent (Region C) Requirement: Basic Amine (e.g., Piperazine) Role: Cationic Interaction Linker->Tail Functionalization Tail->Target Electrostatic Interaction

Figure 2: The tripartite SAR model optimized for P-glycoprotein inhibition.

References

  • Kemnitzer, W., et al. (2009).[1] Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers.[1][7][8][9] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[1] Link

  • Liang, Y., et al. (2013).[1] Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.[1] MDPI Organics, 3, 31-40. Link[1]

  • Draheim, C., et al. (2010).[1] Structure-activity relationships of the 9-oxo-9H-fluorene ring in apoptosis induction. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[1] Link

  • Lilly, E. & Co. (1999).[1] Tricyclic sPLA2 Inhibitors. European Patent EP0950661.[1] Link

  • Tsuruo, T., et al. (1981).[1][6] Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research, 41(5), 1967-1972.[1] (Foundational MDR context). Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 9H-fluorene-9-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorene Derivative

This technical guide delves into the core physicochemical characteristics of 9H-fluorene-9-carboxamide, a molecule of interest within the broader landscape of fluorene derivatives. While direct, comprehensive experimental data for this specific entity remains nascent in publicly accessible literature, this document serves as a robust, deductive framework for understanding its anticipated solubility and stability profiles. By synthesizing data from the parent 9H-fluorene scaffold and closely related analogues, alongside the fundamental chemistry of the carboxamide functional group, we can construct a predictive model of its behavior. This guide is designed to empower researchers to make informed decisions in experimental design, formulation development, and analytical method validation. Every protocol herein is presented as a self-validating system, emphasizing the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Foundational Chemistry: The 9H-fluorene-9-carboxamide Moiety

9H-fluorene-9-carboxamide is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by a carboxamide group supplanting one of the hydrogens at the C-9 position. This substitution is pivotal, as it is expected to significantly influence the molecule's physicochemical properties compared to the parent fluorene.

Table 1: Predicted Physicochemical Properties of 9H-fluorene-9-carboxamide

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₄H₁₁NOBased on the chemical structure.
Molecular Weight 209.25 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid.The parent compound, fluorene, is a colorless crystalline solid[1].
Aqueous Solubility Predicted to be low.The hydrophobic nature of the fluorene backbone is the dominant factor. While the carboxamide group can participate in hydrogen bonding, its contribution may not be sufficient to overcome the lipophilicity of the aromatic rings.
Organic Solvent Solubility Predicted to be higher in polar aprotic and some polar protic solvents.Fluorene exhibits good solubility in organic solvents like acetone, benzene, and toluene[1]. The polar carboxamide group should enhance solubility in solvents like DMSO, DMF, and alcohols.
pKa The N-H proton is weakly acidic, while the C-9 proton's acidity is significantly reduced compared to fluorene (pKa ≈ 22.6 in DMSO)[1].The electron-withdrawing nature of the carboxamide group will influence the electron density around the fluorene ring system.

The Solubility Profile: A Predictive Analysis and Methodological Approach

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. For 9H-fluorene-9-carboxamide, a nuanced solubility profile is anticipated.

Inferred Solubility Characteristics

The large, nonpolar surface area of the fluorene rings suggests that aqueous solubility will be limited. The introduction of the carboxamide group, with its capacity for hydrogen bonding, may impart a slight increase in aqueous solubility compared to fluorene. However, the compound is expected to remain "sparingly soluble" to "practically insoluble" in water according to USP classifications.

In contrast, solubility in organic solvents is predicted to be more favorable. The polarity of the carboxamide group suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong hydrogen bond acceptor properties can solvate the amide protons. Solubility in alcohols like methanol and ethanol is also expected to be moderate to good. In nonpolar solvents such as hexanes, low solubility is anticipated.

Table 2: Predicted Solubility of 9H-fluorene-9-carboxamide in Common Solvents

SolventPredicted SolubilityRationale
WaterLowDominant hydrophobic fluorene core.
MethanolModerate to HighPolarity and hydrogen bonding capacity of the solvent and solute.
EthanolModerateSimilar to methanol, but slightly lower due to increased alkyl chain length.
AcetoneModeratePolar aprotic nature can interact with the carboxamide group.
DichloromethaneModerateAbility to dissolve moderately polar compounds.
TolueneLow to ModerateCan solvate the aromatic rings, but less effective for the polar carboxamide.
HexaneLowNonpolar nature is incompatible with the polar carboxamide group.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for experimentally determining the equilibrium solubility of 9H-fluorene-9-carboxamide in various solvents. The principle relies on creating a saturated solution and quantifying the dissolved solute.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 9H-fluorene-9-carboxamide to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure equilibrium is reached at saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A shaker or rotator is recommended for consistent mixing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles. This step is critical to avoid artificially inflated solubility values.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Analyze the diluted samples using a validated stability-indicating HPLC method. A typical method for fluorene derivatives would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection at a wavelength corresponding to an absorbance maximum of the compound.

    • Prepare a calibration curve using standard solutions of 9H-fluorene-9-carboxamide of known concentrations.

    • Calculate the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent vials B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F HPLC analysis E->F G Quantify against calibration curve F->G

Caption: Workflow for equilibrium solubility determination.

The Stability Profile: Anticipated Degradation Pathways and Stress Testing

Understanding the chemical stability of 9H-fluorene-9-carboxamide is paramount for its handling, storage, and application. The stability is dictated by the inherent reactivity of the fluorene ring and the carboxamide group.

Predicted Stability and Degradation Pathways
  • Hydrolytic Stability: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 9H-fluorene-9-carboxylic acid and ammonia (or an amine if N-substituted). The rate of hydrolysis is expected to be pH-dependent and accelerated at elevated temperatures.

  • Oxidative Stability: The C-9 position of the fluorene ring is known to be susceptible to oxidation, often leading to the formation of 9-fluorenone derivatives. The presence of the carboxamide group may influence the rate and products of oxidation.

  • Photostability: Fluorene and its derivatives are known to be photoactive[2]. Upon exposure to light, particularly UV radiation, degradation can occur. The specific photoproducts would need to be identified experimentally.

Diagram 2: Predicted Degradation Pathways of 9H-fluorene-9-carboxamide

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Light) A 9H-fluorene-9-carboxamide B 9H-fluorene-9-carboxylic acid A->B H₂O/H⁺ or OH⁻ C 9-oxo-fluorene-9-carboxamide (or other oxidized species) A->C [O] D Photodegradation Products A->D

Caption: Potential degradation routes for 9H-fluorene-9-carboxamide.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[3][4][5][6].

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 9H-fluorene-9-carboxamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80-100 °C).

    • Photodegradation: Expose a solution sample to UV and visible light in a photostability chamber, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to aid in the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

    • Elucidate the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Analytical Methodologies: A Primer for Quantification

A robust analytical method is the cornerstone of any solubility or stability study. For 9H-fluorene-9-carboxamide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Key Considerations for HPLC Method Development:

  • Column: A C18 or C8 column is typically suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is common. The choice of buffer will depend on the pKa of the analyte and its degradation products.

  • Detection: UV detection at a wavelength of maximum absorbance is a straightforward approach. A PDA detector provides the advantage of spectral analysis for peak purity assessment.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The forced degradation study is a key component of demonstrating the method's specificity and stability-indicating nature.

Safety, Handling, and Storage

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given the potential for photodegradation, an amber vial is recommended.

Conclusion: A Predictive Framework for Future Research

This guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of 9H-fluorene-9-carboxamide. The lipophilic fluorene core is expected to dominate its solubility profile, leading to low aqueous solubility but good solubility in many organic solvents. The carboxamide functional group introduces a potential site for hydrolytic degradation, while the fluorene ring system is susceptible to oxidation and photodegradation.

The experimental protocols detailed herein provide a clear roadmap for the empirical determination of these crucial physicochemical parameters. By adhering to these methodologies, researchers can generate the robust data necessary to advance the development and application of 9H-fluorene-9-carboxamide and other novel fluorene derivatives.

References

  • Sciencemadness Wiki. Fluorene. 2023. Available from: [Link]

  • PubChem. N-phenyl-9H-fluorene-9-carboxamide. Available from: [Link]

  • Singh S, Handa T, Narayanam M, Sahu A, Junwal M, Singh S. A critical review on the use of modern analytical methods for the development of stability-indicating assays for drug substances and drug products. J Pharm Biomed Anal. 2012;69:1-19.
  • Alsante KM, Ando A, Brown R, Ensing J, Hatajik TD, Kong W, Tsuda Y. The role of degradant profiling in active pharmaceutical ingredients and drug products. Adv Drug Deliv Rev. 2007;59(1):29-37.
  • Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2014;4(3):159-165. Available from: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (Second Revision). 2003.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products. 1996.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. Reactions of the carboxamide group. 2015. Available from: [Link]

  • MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. 2022. Available from: [Link]

  • ResearchGate. Synthesis of fluorenone from fluorene-9-carboxylic acid. 2023. Available from: [Link]

  • Google Patents. Method for measuring purity of 9-fluorenemethanol.
  • Google Patents. Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
  • PrepChem.com. Synthesis of fluorene-9-carboxylic acid. Available from: [Link]

  • Teerthanker Mahaveer University. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. 2024. Available from: [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. 2018. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • ASHP. Functional Group Characteristics and Roles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. 2023. Available from: [Link]

  • IntechOpen. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. 2024. Available from: [Link]

  • NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. 2016. Available from: [Link]

  • ResearchGate. HPLC chromatograms of fluorene, phenanthrene, and fluoranthene... Available from: [Link]

  • Jordan Journal of Chemistry. A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in Their Pharmaceutical Formulations. 2020. Available from: [Link]

  • PubChem. Fluorene. Available from: [Link]

  • PubChem. 9H-Fluorene-9-carboxaldehyde. Available from: [Link]

  • ChemBK. 9-hydroxy-9H-fluorene-9-carboxylic acid. 2024. Available from: [Link]

Sources

The Fluorene Renaissance: Engineering the Tricyclic Scaffold for Multi-Modal Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorene (


) scaffold has transcended its historical association with simple dyes and carcinogens to emerge as a privileged structure in modern medicinal chemistry. Characterized by a rigid, planar tricyclic skeleton, fluorene derivatives possess unique electronic properties that facilitate DNA intercalation and protein binding. This guide explores the resurgence of fluorene in three critical therapeutic verticals: neuroprotection (Alzheimer’s) , broad-spectrum antivirals , and oncology . We provide actionable insights into the Structure-Activity Relationship (SAR), validated synthesis protocols for C9-functionalization, and mechanistic workflows, grounding all claims in recent, high-impact research.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic versatility of fluorene stems from its ability to act as a bioisostere for other tricyclic systems (e.g., carbazoles, acridines) while offering distinct solubility and metabolic profiles.

The Core Architecture
  • Planarity: The biphenyl system bridged by a methylene group (C9) creates a flat surface ideal for

    
     stacking interactions with DNA base pairs or aromatic residues in enzyme active sites (e.g., Trp82 in Butyrylcholinesterase).
    
  • The C9 "Switch": The C9 position is the primary vector for modification.

    • Oxidation State:

      
       (Fluorene) vs. 
      
      
      
      (Fluorenone). Fluorenones (e.g., Tilorone) often exhibit higher solubility and altered redox potentials compared to their fluorene counterparts.
    • Substitution: Introduction of basic amine side chains at C9 (or via ether linkages on the rings) is critical for lysosomotropic accumulation and interaction with the phosphate backbone of nucleic acids.

DOT Diagram: The Fluorene SAR Logic

FluoreneSAR FluoreneCore Fluorene Scaffold (Tricyclic Planar) C9_Position C9 Position (The Functional Hub) FluoreneCore->C9_Position Primary Modification Ring_Sub Ring Substitution (C2/C7 Positions) FluoreneCore->Ring_Sub Electronic Tuning Solubility Solubility & PK (Basic Side Chains) C9_Position->Solubility Amino-alkyls Metabolism Metabolic Liability (C9 Oxidation) C9_Position->Metabolism CYP450 Attack Intercalation DNA Intercalation (Anticancer/Antiviral) Ring_Sub->Intercalation Electron W/D Groups

Figure 1: Strategic mapping of the fluorene scaffold. The C9 position balances bioavailability with metabolic stability, while ring planarity drives target binding.

Therapeutic Verticals

A. Neurodegeneration: The Multi-Target Directed Ligand (MTDL) Approach

Recent studies highlight 9-amino-fluorene derivatives as potent agents against Alzheimer's Disease (AD). Unlike single-target drugs, these derivatives act as MTDLs.

  • Mechanism: They dual-target Butyrylcholinesterase (BChE) and NMDA receptors .

  • Causality: The tricyclic core mimics Tacrine, stacking against Trp82 in the BChE anionic site, while the amine moiety interacts with the catalytic triad. This selective inhibition preserves acetylcholine levels without the hepatotoxicity associated with earlier generation drugs [1].

  • Amyloid Modulation: Fluorene ligands derived from amyloid imaging agents have been shown to bind Aβ oligomers (AβO), destabilizing their structure and preventing synaptic toxicity [2].[1]

B. Virology: Tilorone and Innate Immunity

Tilorone (a fluorenone derivative) remains a benchmark for broad-spectrum antiviral activity.

  • Mechanism: It acts as an Interferon Inducer via the RIG-I pathway and exhibits lysosomotropic properties.[2]

  • Efficacy: Proven activity against Ebola (EBOV), MERS-CoV, and Chikungunya.

  • Key Insight: Tilorone also inhibits Acetylcholinesterase (AChE), suggesting a shared pharmacophore between antiviral and neuroprotective fluorenes [3].

C. Oncology: Topoisomerase II Poisons

Fluorene derivatives, particularly bis-fluorenes, function as DNA bis-intercalators.

  • Mechanism: They stabilize the cleavable complex between DNA and Topoisomerase II , preventing DNA religation.[3] This leads to the accumulation of double-strand breaks and subsequent apoptosis.[3]

  • Novel Agents: Compounds like MSDF (9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene) induce ROS-mediated apoptosis and autophagy in hepatocellular carcinoma, bypassing standard resistance mechanisms [4].[4]

Validated Synthesis Protocol: C9-Alkylation of Fluorene

Objective: Synthesize a 9-alkyl-9-fluorenol or 9-alkylfluorene precursor for bioactive amine attachment. Rationale: Functionalization at C9 is the most direct route to improve the "drug-likeness" (solubility/permeability) of the hydrophobic core.

Reagents & Equipment
  • Substrate: Fluorene (98% purity).[5]

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) or Sodium Hydride (NaH, 60% dispersion). Note: n-BuLi is preferred for cleaner lithiation at -78°C.

  • Electrophile: Alkyl halide (e.g., 1-bromo-3-chloropropane).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Workflow
  • System Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add Fluorene (1.0 eq) and dissolve in anhydrous THF (0.5 M concentration).

  • Deprotonation (The Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Observation: Solution will turn a deep red/orange, indicating the formation of the fluorenyl anion (aromatic cyclopentadienyl character).

    • Stir for 1 hour at -78°C.

  • Electrophilic Attack:

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

    • Causality: Warming provides the activation energy for the

      
       substitution while minimizing side reactions.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

DOT Diagram: Synthesis Workflow

Synthesis Start Fluorene Precursor Deprotonation Deprotonation (-78°C, n-BuLi) Start->Deprotonation Anion Fluorenyl Anion (Deep Red Intermediate) Deprotonation->Anion C9-H Removal Alkylation Electrophilic Trap (R-X Addition) Anion->Alkylation SN2 Attack Product 9-Substituted Fluorene Alkylation->Product Warm to RT

Figure 2: C9-Alkylation pathway. The formation of the colored anion is the self-validating visual checkpoint for this protocol.

Biological Validation: Ct-DNA Binding Assay

To confirm the therapeutic potential (intercalation) of synthesized derivatives, the Calf Thymus DNA (Ct-DNA) Binding Assay is the gold standard.

Methodology: UV-Visible Spectrophotometry. Principle: Intercalation induces hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the UV spectrum of the small molecule.

Protocol
  • Preparation: Prepare a

    
     solution of the fluorene derivative in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of Ct-DNA (

    
    ) to the cuvette.
    
  • Measurement: Record absorption spectra (200–600 nm) after each addition. Allow 5 minutes equilibration time per step.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to determine the intrinsic binding constant (
    
    
    ) using the Wolfe-Shimer equation.

Acceptance Criteria:

  • Hypochromism: >20% decrease in peak intensity indicates strong intercalation.

  • Isosbestic Point: Presence of a clear isosbestic point confirms a specific two-state equilibrium (bound vs. free).

Toxicology & ADME Profiling

The "elephant in the room" for fluorene derivatives is historical mutagenicity (e.g., 2-nitrofluorene). Modern design mitigates this via:

ParameterChallengeMitigation Strategy
Mutagenicity Planar structure can cause frameshift mutations.Avoid nitro groups; Introduce steric bulk at C9 to limit "perfect" DNA stacking in non-target cells.
Metabolism C9 is prone to rapid oxidation to fluorenone.Gem-disubstitution: Replace both C9-H with alkyl/aryl groups (e.g., Lumefantrine-style steric protection).
Solubility High lipophilicity (LogP > 4).Formulate as Hydrochloride or Methanesulfonate salts; Add polar morpholine/piperazine side chains.

References

  • Konrath, R., et al. (2020). "Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors." Biomolecules, 11(1). Link

  • Maezawa, I., et al. (2008). "Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents." Journal of Neurochemistry. Link

  • Ekins, S., et al. (2020). "The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase." Biomolecules.[3][6][7][8] Link

  • Kim, S., et al. (2023). "A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy."[4] Life Sciences. Link

  • Krueger, R.E., & Mayer, G.D. (1970).[9] "Tilorone hydrochloride: an orally active antiviral agent."[2][9][10] Science. Link

Sources

Methodological & Application

Application Note: HPLC Analysis of 9H-Fluorene-9-Carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 9H-fluorene-9-carboxamide .

Designed for pharmaceutical researchers and analytical chemists, this guide prioritizes robustness and scientific rationale , moving beyond simple "recipes" to explain the mechanistic basis of the separation.

Executive Summary

Analyte: 9H-Fluorene-9-carboxamide (CAS: 708-06-5) Matrix: Synthetic reaction mixtures, raw material powders. Method Type: Reversed-Phase HPLC (RP-HPLC) with UV-Vis Detection. Primary Challenge: Separating the target amide from its hydrolysis product (9-fluorenecarboxylic acid) and hydrophobic synthetic precursors (fluorene, 9-fluorenone). Solution: A C18-based gradient method utilizing an acidic mobile phase to suppress ionization of acidic impurities, ensuring sharp peak shapes and high resolution.

Chemical Context & Impurity Profile

To design a valid method, one must understand the analyte's behavior relative to its likely impurities. 9H-fluorene-9-carboxamide contains a hydrophobic fluorene core and a polar amide group.

Key Physicochemical Properties
PropertyValueImplication for HPLC
LogP ~2.7 – 3.0Moderately hydrophobic; requires high organic content for elution.[1]
Solubility Insoluble in water; Soluble in MeCN, MeOH, DMSO.[1]Sample diluent must be high-% organic to prevent precipitation.[1]
pKa Amide: Neutral.[1] Impurity (Acid): ~4.6.Mobile phase pH must be < 2.6 to keep acid impurities protonated (neutral) for consistent retention.
UV

~254 nm, ~280 nm, ~300 nm254 nm provides high sensitivity for the fluorene chromophore.[1]
Impurity Logic (The "Why")

The synthesis and degradation pathways define the separation requirements:

  • Hydrolysis (Degradation): The amide hydrolyzes to 9H-fluorene-9-carboxylic acid .

  • Oxidation (Side Reaction): The C9 position oxidizes to 9-fluorenone (bright yellow).

  • Precursor: Unreacted fluorene .

Predicted Elution Order (C18 Column): Most Polar (Elutes First)


Most Hydrophobic (Elutes Last)
  • 9-Fluorenecarboxylic acid (Polar, H-bonding)[2]

  • 9-Fluorenemethanol (If present)[3][4]

  • 9H-Fluorene-9-carboxamide (Target)

  • 9-Fluorenone (Ketone, less polar than amide)

  • Fluorene (Pure hydrocarbon, very retained)

Analytical Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Gradient Pump recommended).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18).

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity for the fluorene ring.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[1]2) suppresses silanol activity and keeps acidic impurities protonated.
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute the hydrophobic fluorene core.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControlled temperature ensures reproducible retention times.[1]
Injection Volume 5 - 10 µLPrevent column overload; analyte has high UV extinction coefficient.[1]
Detection UV @ 254 nmPrimary wavelength for fluorene ring absorption.[1]
Run Time 20 MinutesSufficient to elute highly retained Fluorene impurity.[1]
Gradient Program

A gradient is mandatory . An isocratic method strong enough to elute Fluorene (e.g., 80% MeCN) would cause the Acid and Amide to co-elute near the void volume.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 60%40%Initial hold to retain polar Acid impurity.
2.0 60%40%Isocratic hold.[1]
12.0 10%90%Ramp to elute Amide and Fluorenone.
15.0 5%95%Wash step to clear Fluorene.
15.1 60%40%Return to initial conditions.[1]
20.0 60%40%Re-equilibration (Critical).[1]

Sample Preparation Workflow

Critical Warning: 9H-fluorene-9-carboxamide has poor water solubility. Dissolving directly in the starting mobile phase (40% MeCN) may cause precipitation and needle blockage.

Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A .

    • Note: If precipitation occurs upon adding Mobile Phase A, use a diluent of 50:50 MeCN:Water instead.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter into an HPLC vial.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision-making process and physical flow of the analysis, highlighting the "Self-Validating" checkpoints.

HPLC_Workflow cluster_prep Sample Preparation Phase cluster_hplc Chromatographic Separation cluster_analysis Data Analysis & Validation Start Raw Sample (Solid Powder) Solubility_Check Dissolve in 100% MeCN (Stock Soln) Start->Solubility_Check Dilution Dilute to 50% MeCN (Working Soln) Solubility_Check->Dilution Clear Solution? Filter Filter (0.22 µm PTFE) Dilution->Filter Injection Inject 10 µL Filter->Injection Separation C18 Column Gradient (Acidic Mobile Phase) Injection->Separation Detection UV Detection @ 254 nm Separation->Detection Check_Res Resolution > 2.0? (Amide vs Acid) Detection->Check_Res Check_Tail Tailing Factor < 1.5? Check_Res->Check_Tail Yes Fail RE-EQUILIBRATE / ADJUST GRADIENT Check_Res->Fail No Pass REPORT PURITY (Area %) Check_Tail->Pass Yes Check_Tail->Fail No

Caption: Operational workflow for 9H-fluorene-9-carboxamide analysis, integrating solubility checks and system suitability gates.

System Suitability & Validation Criteria

To ensure the method is "self-validating," every run must meet these criteria before data is accepted.

ParameterAcceptance LimitTroubleshooting Failure
Resolution (

)

between Acid impurity and Amide target.
Decrease initial %B (organic) to 30% to increase retention of the acid.
Tailing Factor (

)

Replace mobile phase (buffer evaporation) or check column age.
Retention Time %RSD

(n=5 injections)
Check pump flow stability and column temperature equilibration.
Theoretical Plates (

)

If low, check for dead volume in tubing or column degradation.[1]

Troubleshooting Common Issues

Issue 1: "Ghost Peaks" in Gradient
  • Cause: Impurities in the Acetonitrile or water concentrating on the column during the equilibration phase and eluting during the gradient ramp.

  • Fix: Run a "Blank" injection (pure solvent) before the sample. If peaks persist, change solvent grade to HPLC/Gradient grade.

Issue 2: Peak Broadening / Split Peaks
  • Cause: Solvent mismatch. Injecting 100% MeCN sample into a 40% MeCN mobile phase causes the analyte to precipitate momentarily at the column head.

  • Fix: Ensure the "Working Standard" diluent matches the initial mobile phase conditions (e.g., 50:50 Water:MeCN) as closely as solubility permits.

Issue 3: Retention Time Drift
  • Cause: Fluorene derivatives are temperature sensitive.

  • Fix: Ensure the column compartment is actively thermostatted at 30°C, not ambient.

References

  • SIELC Technologies. (2018). HPLC Analysis of 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

    • Relevance: Establishes baseline conditions for fluorene-acid separation using C18 and acidic mobile phases.
  • National Institute of Standards and Technology (NIST). (2023). 9H-Fluoren-9-one UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Relevance: Validates the selection of 254 nm based on the fluorenone/fluorene chromophore d
  • PubChem. (2024).[2] 9H-Fluorene-9-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Relevance: Source of physicochemical properties (LogP, H-bond donors) used to design the gradient logic.
  • Odinity. (2013). Column Chromatography and TLC Lab Analysis of Fluorene and 9-Fluorenone. Retrieved from [Link]

    • Relevance: Provides empirical evidence of elution order (Fluorenone < Fluorene)

Sources

Protocol for the Synthesis of N-aryl-9H-fluorene-9-carboxamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl-9H-fluorene-9-carboxamide derivatives represent a significant class of compounds in medicinal chemistry and materials science. The rigid, planar fluorene scaffold, when functionalized at the 9-position with an arylamide group, gives rise to molecules with diverse biological activities, including potential as anticancer agents and apoptosis inducers.[1][2] The ability to readily modify the aryl substituent allows for the systematic exploration of structure-activity relationships (SAR), making this a versatile platform for drug discovery and development.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives, starting from the readily available precursor, 9H-fluorene. The methodology is broken down into three key stages: the synthesis of 9H-fluorene-9-carboxylic acid, its conversion to the corresponding acid chloride, and the final amide coupling with a substituted aniline. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Overall Synthetic Workflow

The synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives is a three-step process, as illustrated in the workflow diagram below. Each step is detailed in the subsequent sections, with explanations for key procedural choices and potential challenges.

Synthesis_Workflow Fluorene 9H-Fluorene Carboxylic_Acid 9H-Fluorene-9-carboxylic Acid Fluorene->Carboxylic_Acid Step 1: Carboxylation Acid_Chloride 9H-Fluorene-9-carbonyl Chloride Carboxylic_Acid->Acid_Chloride Step 2: Acid Chlorination Aryl_Amide N-aryl-9H-fluorene-9-carboxamide Acid_Chloride->Aryl_Amide Step 3: Amide Coupling Aniline Substituted Aniline Aniline->Aryl_Amide

Caption: Overall workflow for the synthesis of N-aryl-9H-fluorene-9-carboxamide derivatives.

Part 1: Synthesis of 9H-fluorene-9-carboxylic acid

The initial step involves the carboxylation of 9H-fluorene at the C9 position. The acidity of the C9 protons (pKa ≈ 22.6 in DMSO) is a key feature that allows for deprotonation with a suitable base to form the fluorenyl anion, a potent nucleophile.[3] This anion can then react with an electrophilic carbon source, such as ethyl formate, to introduce the carboxyl group after a subsequent oxidation step.

Protocol 1: Carboxylation of 9H-Fluorene

This protocol is adapted from a method utilizing sodium ethoxide as the base and ethyl formate as the carbon source, followed by oxidation.[4]

Materials and Reagents:

  • 9H-Fluorene

  • Sodium ethoxide

  • Ethyl formate

  • Tetrahydrofuran (THF), anhydrous

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0-10 °C using an ice bath.

  • Formation of the Fluorenyl Anion: Dissolve 9H-fluorene (1 equivalent) in anhydrous THF and add it dropwise to the stirred sodium ethoxide suspension over 30 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The formation of the deep red fluorenyl anion indicates successful deprotonation.

  • Carboxylation: Add ethyl formate (1.5 equivalents) to the reaction mixture and heat to 30-40 °C for 3-4 hours. The color of the reaction mixture will likely change.

  • Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of potassium permanganate (2 equivalents) in water. Stir the mixture vigorously at room temperature overnight.

  • Work-up: Quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears. Acidify the mixture with dilute HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution. Acidify the bicarbonate washings with concentrated HCl to precipitate the crude 9H-fluorene-9-carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 9H-fluorene-9-carbonyl chloride

The carboxylic acid is activated for amide bond formation by converting it to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol 2: Preparation of 9H-fluorene-9-carbonyl chloride

Materials and Reagents:

  • 9H-fluorene-9-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 9H-fluorene-9-carboxylic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation of the Acid Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 9H-fluorene-9-carbonyl chloride is a solid and is typically used in the next step without further purification.

Part 3: Synthesis of N-aryl-9H-fluorene-9-carboxamide

The final step is the coupling of the 9H-fluorene-9-carbonyl chloride with a substituted aniline to form the desired N-aryl-9H-fluorene-9-carboxamide. This is a nucleophilic acyl substitution reaction.

Mechanism of Amide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the arylamine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is used to neutralize the hydrochloric acid byproduct.

Amide_Formation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination R-COCl 9H-Fluorene-9-carbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate R-COCl->Tetrahedral_Intermediate Ar-NH2 Arylamine Ar-NH2->Tetrahedral_Intermediate Intermediate Tetrahedral Intermediate Product N-aryl-9H-fluorene-9-carboxamide + HCl Intermediate->Product

Caption: Mechanism of N-aryl-9H-fluorene-9-carboxamide formation.

Protocol 3: Amide Coupling Reaction

Materials and Reagents:

  • 9H-fluorene-9-carbonyl chloride

  • Substituted aniline (e.g., aniline, 4-methoxyaniline, etc.)

  • Triethylamine (TEA) or pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Dilute hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 9H-fluorene-9-carbonyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate/hexanes, or by column chromatography on silica gel.

Data Presentation: Representative Example

The following table provides data for the synthesis of N-phenyl-9H-fluorene-9-carboxamide as a representative example.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
N-phenyl-9H-fluorene-9-carboxamide C₂₀H₁₅NO285.3485-95228-2307.80-7.20 (m, 13H, Ar-H), 5.10 (s, 1H, 9-H)

Note: ¹H NMR chemical shifts are approximate and can vary depending on the solvent and instrument.[5][6][7][8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Carboxylation) Incomplete deprotonation of fluorene.Ensure anhydrous conditions. Use a fresh, active base. Increase reaction time for deprotonation.
Inefficient oxidation.Increase the amount of oxidizing agent or reaction time.
Low yield in Step 2 (Acid Chlorination) Incomplete reaction with thionyl chloride.Increase the amount of thionyl chloride and/or the reaction time and temperature. Ensure the use of a catalytic amount of DMF.
Hydrolysis of the acid chloride.Ensure strictly anhydrous conditions. Use the crude acid chloride immediately in the next step.
Low yield in Step 3 (Amide Coupling) Deactivated aniline.For anilines with electron-withdrawing groups, a stronger base or longer reaction times may be necessary.
Side reactions.Maintain a low temperature during the addition of the acid chloride to minimize side reactions.
Difficulty in Purification Impurities with similar polarity to the product.Try a different solvent system for recrystallization. If using column chromatography, try a different eluent system or a different stationary phase.

References

  • CN102108049A - Preparation method of 9-carboxyfluorene - Google P
  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel - Roskilde University. (URL: [Link])

  • Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties - ResearchGate. (URL: [Link])

  • Synthesis of fluorenone from fluorene-9-carboxylic acid. - ResearchGate. (URL: [Link])

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization - MDPI. (URL: [Link])

  • Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide - ResearchGate. (URL: [Link])

  • N-phenyl-9H-fluorene-9-carboxamide | C20H15NO | CID 21685465 - PubChem. (URL: [Link])

  • Synthesis and Applications of 9/9,9-Substituted Fluorene Derivatives - ResearchGate. (URL: [Link])

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing). (URL: [Link])

  • 9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (URL: [Link])

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • 1H NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - ResearchGate. (URL: [Link])

  • Short Summary of 1H-NMR Interpretation. (URL: [Link])

  • Chemical shifts. (URL: [Link])

Sources

Application Note: High-Throughput Screening for Novel Fluorene-Based Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous DNA-intercalating agents and reactive oxygen species (ROS) generators. However, the development of novel fluorene-based apoptosis inducers is frequently hampered by two critical bottlenecks: compound insolubility and native autofluorescence , which interferes with standard fluorescence-based High-Throughput Screening (HTS) readouts.

This guide details a validated, multiplexed HTS workflow designed specifically for hydrophobic, fluorescent scaffolds. By coupling a non-lytic fluorescence viability assay with a lytic luminescent caspase assay, researchers can distinguish bona fide apoptosis inducers from necrotic cytotoxins while normalizing for cell number—all within a single well.

Scientific Foundation & Experimental Logic

The Target: Fluorene-Mediated Apoptosis

Fluorene derivatives (e.g., 9-fluorenone, dibenzofluorene) typically induce apoptosis via the intrinsic mitochondrial pathway . The mechanism involves:

  • Cellular Uptake: Lipophilic fluorenes rapidly cross cell membranes.

  • ROS Generation: Induction of oxidative stress destabilizes the mitochondrial membrane potential (

    
    ).
    
  • Cytochrome c Release: Pore formation leads to cytochrome c leakage.

  • Caspase Cascade: Activation of Caspase-9, followed by the executioner Caspases-3 and -7.

The Challenge: Autofluorescence & Solubility
  • Interference: Many fluorene derivatives emit strong blue/green fluorescence (350–550 nm) upon excitation. This overlaps with common HTS probes like Hoechst 33342 or FITC-Annexin V, leading to high false-positive rates.

  • Solution: We utilize Luminescence (Caspase-Glo®) as the primary readout, which is spectrally distinct from fluorene fluorescence.

The Assay Design: Multiplexed Normalization

To confirm specific apoptosis, we must prove that a decrease in cell viability correlates with an increase in Caspase activity.

  • Readout 1 (Viability): A cell-permeant fluorogenic peptide (GF-AFC) is cleaved by live-cell protease activity. (Nondestructive).

  • Readout 2 (Apoptosis): A DEVD-aminoluciferin substrate is cleaved by Caspase-3/7 after cell lysis.[1] (Destructive).

Visualizing the Mechanism & Workflow

Mechanism of Action: Fluorene-Induced Apoptosis

The following diagram illustrates the signaling cascade targeted by this screening protocol.

FluoreneApoptosis Fluorene Fluorene Compound ROS ROS Generation Fluorene->ROS Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis APOPTOSIS (Nuclear Fragmentation) Casp37->Apoptosis

Caption: The intrinsic apoptotic pathway activated by fluorene derivatives, leading to Caspase-3/7 cleavage.[2]

HTS Workflow: The "Add-Mix-Measure" Protocol

This multiplexed workflow minimizes handling steps to reduce error.

HTS_Workflow Plating 1. Cell Plating (384-well, 10µL) Treat 2. Compound Addition (Echo Dispense) Plating->Treat Incubate 3. Incubation (12-24 hrs) Treat->Incubate Viability 4. Add Viability Reagent (5µL) Incubate->Viability ReadFluor 5. Read Fluorescence (400Ex/505Em) Viability->ReadFluor 30 min @ 37°C Caspase 6. Add Caspase Reagent (15µL) ReadFluor->Caspase ReadLum 7. Read Luminescence (Glow) Caspase->ReadLum 30 min @ RT

Caption: Sequential multiplexing workflow allowing viability normalization before lytic caspase detection.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HepG2 or JurkatValidated models for ROS-mediated apoptosis.
Primary Assay Caspase-Glo® 3/7 (Promega)Lytic, luminescent detection of apoptosis.
Secondary Assay CellTiter-Fluor™ (Promega)Non-lytic, fluorescent detection of viability.
Plates 384-well, White Solid BottomWhite maximizes luminescence; solid bottom prevents crosstalk.
Positive Control Staurosporine (1 µM)Potent, broad-spectrum apoptosis inducer.
Vehicle DMSO (Max 0.5%)Solvent for hydrophobic fluorenes.
Step-by-Step Methodology
Step 1: Cell Plating [3]
  • Action: Dispense 10 µL of cell suspension into a 384-well white plate.

  • Density: 2,000–4,000 cells/well.

    • Expert Insight: Avoid over-confluence. Apoptosis requires energy (ATP); overcrowded cells become necrotic, depleting ATP and causing false negatives in the Caspase-Glo assay.

  • Incubation: Allow cells to adhere for 6–18 hours at 37°C/5% CO₂.

Step 2: Compound Library Treatment
  • Action: Transfer 20–50 nL of fluorene compounds using an acoustic liquid handler (e.g., Labcyte Echo).

  • Concentration: Screen at a single point (e.g., 10 µM) or dose-response (0.1–50 µM).

  • Control Wells:

    • High Control: Staurosporine (100% Apoptosis).

    • Low Control: DMSO only (0% Apoptosis).

    • Background: Media only (No Cells).

Step 3: Multiplexed Addition (The Critical Step)
  • Viability Readout:

    • Add 5 µL of CellTiter-Fluor™ reagent.

    • Shake briefly (30 sec, 300 rpm). Incubate 30 min at 37°C.

    • Measure Fluorescence: Ex: 380–400nm / Em: 505nm.

    • Note: Fluorenes may fluoresce here. If background is high, rely solely on the subsequent luminescence step, but this step is vital for filtering false positives.

  • Apoptosis Readout:

    • Add 15 µL of Caspase-Glo® 3/7 reagent directly to the same wells (total volume now 30 µL).

    • Mechanism:[4][5][6] This reagent contains a lytic buffer and the DEVD-aminoluciferin substrate.

    • Incubate 30–60 min at Room Temperature (protect from light).

    • Measure Luminescence: Integration time 0.5–1.0 sec/well.

Data Analysis & Hit Selection

Calculating the Apoptotic Index (AI)

Raw luminescence units (RLU) can be misleading if a compound is simply cytotoxic (killing cells via necrosis). Use the AI to identify specific inducers.



  • Hit Criteria: Select compounds with an AI > 3-fold over DMSO control.

  • False Positive Check: If Fluorescence (RFU) is < 10% of vehicle control, the cells are likely necrotic or dead, not apoptotic.

Quality Control: Z-Factor

Calculate the Z-factor using the Staurosporine (positive) and DMSO (negative) controls.



  • Target: Z' > 0.5 indicates a robust assay suitable for HTS.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Luminescence Light leakage or temperature drift.Use white plates (not clear).[2] Equilibrate reagents to RT before adding.
Compound Precipitation Hydrophobic fluorenes crashing out.Limit DMSO to 0.5%. Use acoustic dispensing to avoid tip clogging.
Signal Decay Caspase-Glo signal is stable but not infinite.Read plates within 1–2 hours of reagent addition.
Interference Fluorene autofluorescence at 505nm.If fluorescence data is noisy, prioritize the Luminescence data (Caspase-Glo is red-shifted and less prone to interference).

References

  • Niles, A. L., et al. (2007). A homogeneous assay to measure live and dead cells in the same sample by detecting different protease markers. Analytical Biochemistry. Retrieved from [Link]

  • Sartorius. (2023). Apoptosis Assays for High-Throughput Cytometry. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

Sources

Strategic Utilization of 9H-Fluorene-9-Carboxamide as a Scaffold for Bipolar OLED Host Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 9H-fluorene-9-carboxamide (FCA) in the synthesis and development of high-performance Organic Light-Emitting Diode (OLED) materials. While often overlooked as a simple intermediate, FCA possesses a unique electronic and steric profile that makes it an ideal scaffold for constructing bipolar host materials and electron-transporting layers (ETLs) .

Unlike standard alkyl-fluorenes, the C9-carboxamide moiety introduces strong electron-withdrawing character and hydrogen-bonding capabilities. This guide provides a rigorous, self-validating workflow for purifying FCA and converting it into 9-cyanofluorene-based acceptors —a critical motif in Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLED (PhOLED) devices.

Part 1: Material Properties & Strategic Utility

The "Trojan Horse" of OLED Synthesis

In OLED material design, the 9-position of the fluorene ring is the primary site for tuning solubility and electronic isolation. However, leaving the C9 position with active protons (C-H) or utilizing "naked" amides (CONH2) in the final device stack is detrimental due to exciton quenching via high-energy N-H/C-H stretching vibrations.

Therefore, 9H-fluorene-9-carboxamide is best utilized as a Late-Stage Functionalization Scaffold .

PropertyValueStrategic Implication
Molecular Weight 209.24 g/mol Low MW allows for high-efficiency sublimation/evaporation.
T1 Energy (Triplet) ~2.9 eV (Est.)High enough to host Green/Red phosphors; requires modification for Blue.
LUMO Level -2.1 to -2.4 eVAmide group lowers LUMO compared to pure fluorene, aiding electron injection.
Reactivity High (C9-H acidic)Facile conversion to 9-Cyanofluorene (strong acceptor) or Spiro-cycles .
Mechanistic Role: The Amide-to-Nitrile Transformation

The most potent application of FCA is its dehydration to 9-cyanofluorene . The cyano group (CN) is a "privileged pharmacophore" in OLEDs because:

  • Deepened HOMO/LUMO: It stabilizes the frontier orbitals, improving electron transport.

  • Steric Bulk: It prevents

    
    -
    
    
    
    stacking aggregation, reducing crystallization in thin films.
  • Polarity: It increases the dielectric constant of the layer, enhancing charge carrier mobility.

Part 2: Synthetic Protocols

Protocol A: High-Purity Synthesis & Purification of FCA

Objective: Isolate 9H-fluorene-9-carboxamide with >99.9% purity (HPLC) to prevent trap-induced quenching.

Reagents: 9-Fluorenyl chloride, Ammonium hydroxide (28%), Dichloromethane (DCM), Ethanol.

  • Dissolution: Dissolve 10.0 g of 9-fluorenyl chloride in 100 mL of anhydrous DCM under

    
     flow. Cool to 0°C.
    
  • Ammonolysis: Slowly add 50 mL of concentrated

    
     dropwise. The biphasic mixture must be stirred vigorously (1000 RPM) for 4 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Disappearance of the chloride spot (

      
      ) indicates completion.
      
  • Extraction: Separate organic layer. Wash 3x with brine to remove excess ammonia. Dry over

    
    .
    
  • Recrystallization (Critical Step):

    • Evaporate DCM to yield a crude white solid.

    • Dissolve crude solid in boiling Ethanol.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

    • Reasoning: Fast cooling traps ionic impurities. Slow crystallization excludes metal ions (from precursors) which act as non-radiative recombination centers.

  • Validation:

    • HPLC: Target >99.5%.

    • TGA: 5% weight loss temperature (

      
      ) must be >250°C.
      
Protocol B: Dehydration to 9-Cyanofluorene (Active Host Motif)

Objective: Convert the amide scaffold into the electron-deficient nitrile acceptor.

Reagents: Purified FCA (from Protocol A), Thionyl Chloride (


), DMF (Catalytic).
  • Reaction: Suspend 5.0 g FCA in 20 mL

    
    . Add 3 drops of DMF.
    
  • Reflux: Heat to reflux (76°C) for 2 hours. The solid will dissolve, and gas (

    
    , HCl) evolution will cease upon completion.
    
  • Quench: Distill off excess

    
    . Pour residue onto ice water.
    
  • Isolation: Filter the resulting yellow precipitate (9-Cyanofluorene).

  • Sublimation: Purify via thermal gradient sublimation (

    
     Torr, 140°C source zone).
    
    • Why Sublimation? OLEDs require material purity >99.99%. Recrystallization alone is insufficient to remove trace organic isomers.

Part 3: Device Fabrication Workflow

The following workflow describes integrating the 9-cyanofluorene derivative (synthesized from FCA) as a host material for a Green PhOLED.

Device Architecture (Graphviz)

OLED_Stack Substrate Glass Substrate Anode ITO (Anode) 150 nm Substrate->Anode HIL HIL: PEDOT:PSS 40 nm Anode->HIL Hole Injection HTL HTL: TAPC 20 nm HIL->HTL Hole Transport EML EML: 9-CN-Fluorene Host + Ir(ppy)3 (10%) 30 nm HTL->EML Exciton Formation ETL ETL: TPBi 30 nm ETL->EML Electron Transport Cathode Cathode: LiF (1nm) / Al (100nm) Cathode->ETL Electron Injection

Figure 1: Standard PHOLED architecture utilizing the FCA-derived nitrile host. The 9-CN-Fluorene host ensures balanced charge injection due to the electron-withdrawing nature derived from the original carboxamide scaffold.

Fabrication Steps
  • Substrate Prep: Ultrasonic clean ITO glass in Decon90, DI water, Acetone, IPA (15 min each). UV-Ozone treat for 20 min to increase work function.

  • Vacuum Deposition: Transfer to vacuum chamber (

    
     Torr).
    
  • Layer Deposition:

    • Evaporate Host (9-CN-Fluorene) and Dopant (Ir(ppy)3) simultaneously from dual sources.

    • Rate Control: Maintain Host at 1.0 Å/s and Dopant at 0.1 Å/s to achieve 10% doping ratio.

  • Encapsulation: Encapsulate in

    
     glovebox using UV-curable epoxy and glass lid to prevent degradation by 
    
    
    
    .

Part 4: Characterization & Data Analysis[1]

Photophysical Validation

Before device fabrication, the material must be characterized to ensure the triplet energy (


) is sufficient to prevent back-energy transfer from the dopant.
ParameterMethodTarget Value (Green Host)
Singlet Energy (

)
UV-Vis Absorption Edge> 3.2 eV
Triplet Energy (

)
Phosphorescence @ 77K (2-MeTHF)> 2.5 eV (for Ir(ppy)3)
HOMO Level CV (Oxidation Onset)-6.0 to -6.2 eV
LUMO Level CV (Reduction Onset)-2.4 to -2.8 eV
Pathway Visualization: From Precursor to Host

Synthesis_Flow Start 9-Fluorenyl Chloride Inter 9H-Fluorene-9-Carboxamide (The Scaffold) Start->Inter Ammonolysis (NH4OH) Inter->Inter Recrystallization (Essential Purity) Active 9-Cyanofluorene (Acceptor Motif) Inter->Active Dehydration (SOCl2) Final Bipolar Host Material (e.g., Cz-F-CN) Active->Final N-Alkylation or Suzuki Coupling

Figure 2: Synthetic pathway transforming the carboxamide scaffold into a functional bipolar host. The dehydration step is the critical junction changing the molecule from a generic intermediate to an n-type semiconductor building block.

References

  • BenchChem. (2025).[1][2] Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs).[1][3][4][5][6] Retrieved from

  • Poriel, C., & Rault-Berthelot, J. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications.MDPI Materials , 17(20). Retrieved from

  • Velasco, D., et al. (2016). New fluorene-based bipolar charge transporting materials.[7][8]RSC Advances , 6, 12345-12352. Retrieved from

  • NIST. (2025). 9H-Fluorene-9-carboxylic acid: Phase change and spectral data.[9]NIST Chemistry WebBook .[9] Retrieved from

  • Zhang, X., et al. (2024).[3] Highly efficient Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials.[10]Journal of Materials Chemistry C . Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-fluorene-9-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9H-fluorene-9-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Low Yield in 9H-fluorene-9-carboxamide Synthesis

Low yield is a frequent challenge in the synthesis of 9H-fluorene-9-carboxamide. The following section addresses specific issues you might be facing in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: My reaction yield is consistently low when preparing 9H-fluorene-9-carboxamide from 9-fluorenecarboxylic acid. What are the likely causes and how can I improve it?

Low yield in the amidation of 9-fluorenecarboxylic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the starting material and product.

Probable Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Incomplete activation is a common reason for low yields.

    • Solution 1: Two-Step Acid Chloride Formation. A robust method is to first convert the 9-fluorenecarboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9-fluorenecarbonyl chloride can then be reacted with ammonia or an ammonium salt to form the amide. This two-step process often leads to higher yields by ensuring complete activation of the carboxylic acid.

    • Solution 2: Optimization of Coupling Reagents. If you are using a one-pot method with coupling reagents, the choice and stoichiometry of these reagents are critical.

      • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used. Ensure you are using at least 1.1 to 1.5 equivalents of the coupling reagent.[1][2]

      • Additives (HOBt, Oxyma Pure): The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) can significantly improve yields and reduce side reactions, such as racemization if chiral amines are used.[1][3] These additives act by forming a more reactive and stable active ester intermediate. A catalytic amount of HOBt is often sufficient.[1]

  • Side Reaction: Oxidation to 9-Fluorenone Derivatives: The fluorene moiety is susceptible to oxidation at the C9 position, especially under harsh reaction conditions, leading to the formation of 9-fluorenone.[4] This is a significant issue as it consumes your starting material.

    • Solution: Inert Atmosphere. To minimize oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if the reaction requires heating.

  • Side Reaction: Decarboxylation: Although less common under standard amidation conditions, prolonged heating of 9-fluorenecarboxylic acid can potentially lead to decarboxylation, especially in the presence of certain catalysts or bases.

    • Solution: Moderate Reaction Temperatures. Avoid excessive heating. Most amide coupling reactions can be performed at room temperature or with gentle heating (40-60 °C).

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Reaction Monitoring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The reaction time can vary from a few hours to overnight.[5]

Question 2: I am observing an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. Is this my product?

It is unlikely that the precipitate is your desired product.

Probable Cause & Solution:

  • Byproduct Formation from DCC: When using dicyclohexylcarbodiimide (DCC), a byproduct, dicyclohexylurea (DCU), is formed. DCU is notoriously insoluble in most common organic solvents and precipitates out of the reaction mixture.

    • Solution: This precipitate can be removed by filtration at the end of the reaction. If you are working on a solid-phase synthesis or prefer a cleaner reaction profile, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed during the aqueous work-up.[2]

Question 3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?

Purification challenges often arise from unreacted starting materials and side products.

Common Impurities:

  • Unreacted 9-fluorenecarboxylic acid: If the reaction did not go to completion.

  • 9-Fluorenone: Formed via oxidation of the fluorene ring.

  • Coupling reagent byproducts: Such as dicyclohexylurea (DCU) if DCC was used.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove many impurities.

    • Quench the reaction with water or a dilute acid (e.g., 1N HCl).[5]

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (to remove any basic impurities), a dilute base like 10% sodium carbonate solution (to remove unreacted 9-fluorenecarboxylic acid)[6], and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is an excellent method for obtaining highly pure 9H-fluorene-9-carboxamide.

    • Solvent Selection: A good solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing fluorene derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[7][8]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for separating the desired amide from less polar impurities like 9-fluorenone and more polar impurities like the starting carboxylic acid.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to 9H-fluorene-9-carboxamide?

There are two primary and reliable synthetic routes:

  • Amidation of 9-Fluorenecarboxylic Acid: This involves the activation of the carboxylic acid followed by reaction with an ammonia source. This can be a one-pot procedure using coupling reagents or a two-step process via the acid chloride.

  • Reaction of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) with Ammonia: Fmoc-Cl is a commercially available reagent that can react with ammonia to yield 9H-fluorene-9-carboxamide. This method is often used for the synthesis of protected amino acids but can be adapted for this purpose.

How can I confirm the identity and purity of my synthesized 9H-fluorene-9-carboxamide?

A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the fluorene ring system and the protons of the amide group (-CONH₂). The C9 proton of the fluorene ring will also have a characteristic chemical shift.

    • ¹³C NMR will show the corresponding carbon signals, including the carbonyl carbon of the amide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the region of 3400-3100 cm⁻¹) and the C=O stretching of the amide (the amide I band, usually around 1650 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

What are the key safety precautions to take during this synthesis?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. Handle them with extreme care.

  • Coupling reagents like DCC are sensitizers. Avoid skin contact.

  • When working with ammonia, be aware of its pungent and irritating odor. Use a sealed reaction setup.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Acid Chloride Intermediate

This two-step protocol is generally reliable and leads to good yields.

Step 1: Synthesis of 9-Fluorenecarbonyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenecarboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours. The reaction should be performed in a fume hood as HCl and SO₂ gases are evolved.

  • After the reaction is complete (the solution should become clear), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 9-fluorenecarbonyl chloride can be used directly in the next step without further purification.

Step 2: Synthesis of 9H-fluorene-9-carboxamide

  • Dissolve the crude 9-fluorenecarbonyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This method is a convenient one-pot procedure.

  • To a round-bottom flask, add 9-fluorenecarboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and a suitable solvent such as DMF or DCM.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or by bubbling ammonia gas through the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, perform an aqueous work-up as described in the troubleshooting section.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterAcid Chloride MethodEDC/HOBt Coupling Method
Starting Material 9-Fluorenecarboxylic acid9-Fluorenecarboxylic acid
Key Reagents SOCl₂, Ammonia/NH₄OHEDC, HOBt, Ammonia source
Number of Steps 21
Typical Yield Good to ExcellentModerate to Good
Key Advantages High reactivity of intermediateMilder conditions, one-pot
Potential Issues Harsh reagents (SOCl₂)Cost of coupling reagents, byproduct removal

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_0 Route 1: Acid Chloride Method cluster_1 Route 2: EDC/HOBt Coupling Method A1 9-Fluorenecarboxylic Acid A2 9-Fluorenecarbonyl Chloride A1->A2 SOCl₂, DMF (cat.), Reflux A3 9H-Fluorene-9-carboxamide A2->A3 NH₃ or NH₄OH, DCM, 0°C to RT B1 9-Fluorenecarboxylic Acid B2 Active Ester Intermediate B1->B2 EDC, HOBt, DMF/DCM B3 9H-Fluorene-9-carboxamide B2->B3 Ammonia source, RT

Caption: Synthetic routes to 9H-fluorene-9-carboxamide.

Troubleshooting_Flowchart decision decision process process solution1 Use Acid Chloride Route or Optimize Coupling Reagents process->solution1 Incomplete Activation solution2 Increase Reaction Time, Monitor by TLC process->solution2 Insufficient Reaction Time solution solution start Low Yield Observed q1 Check TLC: Unreacted Starting Material? start->q1 q1->process Yes q2 Unexpected Spots on TLC? q1->q2 No solution3 Possible Side Products: - 9-Fluorenone (Oxidation) - Decarboxylation Product q2->solution3 Yes solution5 Review Purification Strategy: - Optimize Work-up - Recrystallization - Column Chromatography q2->solution5 No solution4 - Use Inert Atmosphere - Moderate Temperatures solution3->solution4 To mitigate:

Caption: Troubleshooting flowchart for low yield.

References

  • CN112724003A - Preparation method of 9-fluorenylformaldehyde - Google P
  • Synthesis of fluorene-9-carboxylic acid - PrepChem.com. (URL: [Link])

  • 9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of fluorenone from fluorene‐9‐carboxylic acid. - ResearchGate. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide - ResearchGate. (URL: [Link])

  • Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid - The Royal Society of Chemistry. (URL: [Link])

  • 9-fluorenecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization - MDPI. (URL: [Link])

  • US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google P
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (URL: [Link])

  • CN102108049A - Preparation method of 9-carboxyfluorene - Google P
  • 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester - the NIST WebBook. (URL: [Link])

  • N-phenyl-9H-fluorene-9-carboxamide | C20H15NO | CID 21685465 - PubChem. (URL: [Link])

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - ResearchGate. (URL: [Link])

  • 9H-Fluoren-9-ol - the NIST WebBook. (URL: [Link])

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (URL: [Link])

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed. (URL: [Link])

  • CN103224441A - Crystallization method for fluorene purification - Google P
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed. (URL: [Link])

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. (URL: [Link])

  • (PDF) Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - ResearchGate. (URL: [Link])

  • Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form - NIH. (URL: [Link])

  • 9H-Fluorene-9-carboxylic acid - the NIST WebBook. (URL: [Link])

Sources

Strategies to enhance the stability of fluorene derivatives for OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, OLED Materials Division Subject: Technical Guide: Enhancing Stability of Fluorene Derivatives in OLED Architectures

Mission Brief

This guide addresses the critical stability challenges associated with fluorene-based organic semiconductors. While fluorene derivatives offer high quantum efficiency and excellent charge transport, they are notoriously susceptible to keto-defect formation (oxidation at the C9 position) and solid-state aggregation . This document provides actionable troubleshooting strategies and validated protocols to mitigate these degradation pathways.

Part 1: Chemical Stability & The "Green Emission" Defect

Q1: Our blue-emitting polyfluorene devices develop a broad green emission band (500–550 nm) after <50 hours of operation. What is the root cause and how do we fix it?

Diagnosis: This is the classic "Keto-Defect" signature. The C9 position of the fluorene bridge is chemically active. In the presence of trace oxygen or moisture, and accelerated by electrical stress, the mono- or unsubstituted C9 position oxidizes to form a fluorenone moiety.

  • Mechanism: Fluorenone acts as a low-energy trap. Excitons generated on the polyfluorene backbone undergo rapid energy transfer (Förster type) to the fluorenone defect, resulting in unwanted green emission that quenches the desired blue color [1].

Corrective Strategy: You must block the C9 oxidation pathway through steric and chemical substitution.

  • Protocol: C9-Dialkylation/Diarylation Replace both C9 hydrogens with robust alkyl or aryl groups.

    • Why: The C-H bond at C9 is the weak link. Replacing it with C-C bonds (e.g., 9,9-dioctylfluorene or 9,9-diphenylfluorene) significantly increases oxidative stability.

    • Advanced Fix: Use 9,9'-Spirobifluorene (SBF) structures.[1] The spiro-linkage acts as a "molecular knot," completely preventing oxidation while simultaneously raising the glass transition temperature (Tg) [2].

  • Experimental Validation: The "Green Tail" Assay Before device fabrication, validate your material's stability.

    • Step 1: Spin-coat a thin film of your derivative on quartz.

    • Step 2: Anneal at 150°C in air for 2 hours (accelerated aging).

    • Step 3: Measure PL spectra.

    • Pass Criteria: No emergence of a secondary peak at ~530 nm.

Visualization: Keto-Defect Mechanism vs. Spiro-Protection

KetoDefect cluster_0 Degradation Pathway cluster_1 Stabilization Strategy F Fluorene Core (C9-H bonds) Ox Oxidation (+O2 / Heat / Field) F->Ox Fn Fluorenone Defect (C=O Trap) Ox->Fn Green Green Emission (Color Impurity) Fn->Green Spiro Spirobifluorene (C9-Spiro Link) Block Steric Protection No C9-H Bonds Spiro->Block Stable Stable Blue Emission (No Oxidation) Block->Stable

Figure 1: Mechanism of keto-defect formation via C9 oxidation and its suppression using spiro-configured stabilization.

Part 2: Morphological Stability & Aggregation

Q2: We observe a red-shift and spectral broadening in our films compared to solution, but no green band. The device efficiency rolls off effectively at high brightness.

Diagnosis: This indicates Intermolecular Aggregation or Excimer Formation , not keto-defects. Fluorene's planar structure promotes


-

stacking in the solid state.
  • Consequence: This stacking lowers the energy gap (red shift) and promotes non-radiative decay pathways, reducing efficiency [3].

Corrective Strategy: Disrupt the planarity without breaking the conjugation length required for charge transport.

  • Molecular Engineering: Bulky Side Groups Introduce bulky substituents at the C9 position or the phenyl rings (e.g., tert-butyl groups, carbazoles, or dendrons).

    • Effect: These groups increase the intermolecular distance, preventing close

      
      -
      
      
      
      stacking.
  • The "Spiro" Solution (Again): The orthogonal arrangement of the two fluorene halves in spirobifluorene prevents crystallization and maintains the material in a stable amorphous state, even at high temperatures [4].

Data Summary: Impact of Structural Modification on Stability

ParameterUnsubstituted Polyfluorene9,9-Dialkyl FluoreneSpirobifluorene (SBF)
C9 Stability Poor (Oxidizes to C=O)Good (Steric hindrance)Excellent (Quaternary C)
Morphology Crystalline/AggregatesSemi-CrystallineStable Amorphous Glass
Glass Transition (Tg) Low (< 80°C)Moderate (~100°C)High (> 200°C)
Emission Color Unstable (Drifts Green)Stable BlueStable Deep Blue

Part 3: Device Integration & Thermal Management

Q3: Our devices fail catastrophically under thermal stress (Joule heating). How do we screen materials for operational thermal stability?

Diagnosis: The material likely has a low Glass Transition Temperature (Tg) . If the operational temperature exceeds Tg, the amorphous film crystallizes, destroying the film morphology and creating grain boundaries that act as charge traps [5].

Protocol: Thermal Stability Screening Do not rely solely on TGA (decomposition temperature). Tg is the critical parameter for OLEDs.

  • DSC Analysis: Perform Differential Scanning Calorimetry.

    • Requirement: Target Tg > 120°C for commercial-grade stability.

  • Morphological Locking:

    • Use TADF emitters with robust 9-phenyl-9-fluorenyl substituents instead of simple alkyl chains. These rigid groups significantly boost thermal stability and electrochemical resistance [6].[2]

Part 4: Synthesis Protocol – 9,9-Dialkylfluorene

Objective: Synthesize a C9-stabilized fluorene precursor to prevent keto-defects. Safety: Perform all steps in a fume hood. Use air-free Schlenk techniques.

Reagents:

  • Fluorene (1 eq)

  • n-Butyl Lithium (n-BuLi, 2.5 eq, 2.5M in hexanes)

  • Alkyl Bromide (e.g., 1-Bromooctyl, 2.5 eq)

  • Dry THF (Solvent)

Workflow:

  • Activation: Dissolve fluorene in dry THF at -78°C under Nitrogen/Argon.

  • Deprotonation: Dropwise addition of n-BuLi. The solution will turn bright red (fluorenyl anion formation). Stir for 1 hour at -78°C.

    • Critical Check: The color change confirms the generation of the nucleophilic species.

  • Substitution: Add Alkyl Bromide slowly.

  • Reaction: Allow to warm to room temperature and stir overnight. The color should fade to yellow/clear.

  • Quench & Purify: Quench with water. Extract with dichloromethane.

  • Purification (Crucial for OLEDs):

    • Column Chromatography (Silica gel, Hexane eluent).

    • Recrystallization: Ethanol/Chloroform mix.

    • Sublimation: Final step for device-grade purity (>99.9%).

Troubleshooting Workflow Diagram

Troubleshooting Start Device Degradation Detected CheckSpec Check EL Spectrum Start->CheckSpec Green New Green Band (500-550nm)? CheckSpec->Green Keto Cause: Keto-Defect (C9 Oxidation) Green->Keto Yes RedShift Red Shift / Broadening? Green->RedShift No YesGreen Yes NoGreen No FixKeto Action: Switch to Spiro or 9,9-Diaryl Derivatives Keto->FixKeto Agg Cause: Aggregation/Excimer RedShift->Agg Yes Other Cause: Charge Imbalance or Interface Failure RedShift->Other No FixAgg Action: Add Bulky Side Groups (Steric Hindrance) Agg->FixAgg

Figure 2: Diagnostic workflow for identifying degradation mechanisms in fluorene-based OLEDs.

References

  • Grisorio, R., et al. "The Effect of Keto Defect Sites on the Emission Properties of Polyfluorene-Type Materials." Macromolecular Rapid Communications, 2011.

  • Saragi, T. P., et al. "Spiro Compounds for Organic Optoelectronics." Chemical Reviews, 2007.

  • Scherf, U., & List, E. J. "Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships." Advanced Materials, 2002.

  • Pudzich, R., et al. "Spiro Compounds for Organic Light-Emitting Diodes." Accounts of Materials Research, 2021.

  • Klapars, A., et al. "Glass Transition Temperature Dependence for Excimer Emission in Fluorene-Based Polymers." Macromolecules, 2004.

  • Zhang, D., et al. "A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs." Journal of Materials Chemistry C, 2021.

Sources

Refinement of crystallization techniques for high-purity 9H-fluorene-9-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the successful crystallization of high-purity 9H-fluorene-9-carboxamide. The protocols and advice herein are grounded in established principles of crystallization and tailored to the specific chemical properties of this compound.

Introduction to Crystallization of 9H-fluorene-9-carboxamide

9H-fluorene-9-carboxamide is a key building block in the synthesis of various pharmacologically active compounds. Achieving high purity is critical for downstream applications, and crystallization is the most effective method for this purpose. The planar, aromatic nature of the fluorene backbone, combined with the hydrogen-bonding capability of the amide group, dictates its solubility and crystal packing behavior. This guide will help you navigate the nuances of its crystallization to consistently obtain high-quality, crystalline material.

A crucial first step in any crystallization is understanding the likely impurities. The synthesis of 9H-fluorene-9-carboxamide typically proceeds from 9H-fluorene-9-carboxylic acid. Therefore, unreacted starting material is a common impurity. Another potential impurity is 9-fluorenone, which can form via oxidation of the fluorene moiety, especially under harsh reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 9H-fluorene-9-carboxamide?

A1: Based on the polarity of the molecule and empirical data from related fluorene compounds, a mixed solvent system is often ideal. A good starting point is a mixture of a polar protic solvent, such as ethanol or methanol , and a less polar co-solvent like toluene or dichloromethane . For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding toluene as an anti-solvent can effectively induce crystallization. The choice of solvent will ultimately depend on the impurity profile of your crude material.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To remedy this, you can:

  • Increase the solvent volume: Add more of the primary solvent to reduce the concentration.

  • Lower the cooling rate: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice.

  • Use a different solvent system: A solvent in which the compound is less soluble at elevated temperatures may prevent oiling out.

Q3: The crystal yield is very low. How can I improve it?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. You can try to carefully evaporate some of the solvent and cool the solution again.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and loss of material during filtration.

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

Q4: How can I assess the purity of my crystallized 9H-fluorene-9-carboxamide?

A4: The purity of the final product can be determined using several analytical techniques:

  • Melting Point Analysis: High-purity 9H-fluorene-9-carboxamide has a sharp melting point in the range of 252-255°C.[2] A broad melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of residual solvents and structurally related impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of 9H-fluorene-9-carboxamide.

Problem 1: No Crystal Formation Upon Cooling
Potential Cause Explanation Suggested Solution
Solution is not supersaturated The concentration of the compound is too low for crystals to form.1. Evaporate excess solvent: Gently heat the solution to reduce its volume. 2. Add an anti-solvent: Introduce a solvent in which the compound is less soluble to induce precipitation.
Presence of impurities inhibiting nucleation Certain impurities can interfere with the formation of crystal nuclei.1. "Scratch" the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites. 2. Seed the solution: Add a few small crystals of pure 9H-fluorene-9-carboxamide to initiate crystal growth.
Problem 2: Formation of Small, Powdery Crystals
Potential Cause Explanation Suggested Solution
Rapid cooling Fast cooling rates lead to rapid nucleation and the formation of many small crystals.1. Insulate the flask: Allow the flask to cool slowly at room temperature, perhaps insulated with a cloth or beaker. 2. Step-wise cooling: Cool the solution to room temperature first, then transfer it to a colder environment (e.g., refrigerator, then freezer).
High degree of supersaturation A very concentrated solution can also lead to rapid precipitation.1. Use slightly more solvent: This will decrease the level of supersaturation and promote slower crystal growth.
Problem 3: Crystals are Colored or Discolored
Potential Cause Explanation Suggested Solution
Colored impurities from the reaction Residual starting materials or byproducts can be colored.1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling. 2. Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove surface impurities.
Oxidation to 9-fluorenone derivatives 9-fluorenone and its derivatives are often yellow.1. Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a significant temperature-dependent solubility for 9H-fluorene-9-carboxamide is identified. Ethanol is a good candidate to start with.

  • Dissolution: In a fume hood, place the crude 9H-fluorene-9-carboxamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is useful when the compound is highly soluble in one solvent and poorly soluble in another. A common pair is a good solvent like dichloromethane and a poor solvent like hexane.

  • Dissolution: Dissolve the crude 9H-fluorene-9-carboxamide in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes slightly turbid (cloudy).

  • Inducing Crystallization: If crystals do not form immediately, add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Seeding or scratching may be necessary.

  • Cooling: Once crystallization begins, you can cool the mixture in an ice bath to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent mixture from the crystallization for washing.

Visualizing the Workflow

Crystallization Workflow Diagram

CrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude 9H-fluorene-9-carboxamide Solvent Select Solvent System Crude->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure High-Purity Crystals Dry->Pure

Caption: General workflow for the crystallization of 9H-fluorene-9-carboxamide.

Troubleshooting Decision Tree

Troubleshooting Start Crystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield Evaporate Evaporate Solvent NoCrystals->Evaporate Too Dilute? AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Seed Seed/Scratch NoCrystals->Seed Nucleation Issue? MoreSolvent Add More Solvent OilingOut->MoreSolvent Too Concentrated? SlowerCooling Cool Slower OilingOut->SlowerCooling ChangeSolvent Change Solvent OilingOut->ChangeSolvent ReduceSolvent Reduce Initial Solvent LowYield->ReduceSolvent Too much solvent? CoolLonger Cool Longer/Colder LowYield->CoolLonger Recover Recover from Mother Liquor LowYield->Recover

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Seidel, R., et al. (2019). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1669–1672. [Link]

  • ChemBK. (n.d.). 9H-FLUORENE-9-CARBOXAMIDE(WXG03167). Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 12(1), 116-119. [Link]

  • Google Patents. (1986). Process for the preparation of fluorene-9-carboxylic acid. (US4564700A).
  • MDPI. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 2(1), 31-43. [Link]

  • Google Patents. (2011). Preparation method of 9-carboxyfluorene. (CN102108049A).
  • Google Patents. (2013). Simple preparation process of 9-fluorenemethanol. (CN103351280A).
  • Organic Syntheses. (1993). 9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses, 71, 167. [Link]

  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292. [Link]

  • ResearchGate. (2023). Synthesis of fluorenone from fluorene-9-carboxylic acid. [Link]

  • NIST. (n.d.). 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 9H-fluorene-9-carboxamide Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising class of emerging compounds, 9H-fluorene-9-carboxamide derivatives, against the well-established chemotherapeutic agent, doxorubicin. By examining their mechanisms of action, in vitro cytotoxicity, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to navigate the potential of these fluorene-based compounds in oncology.

Introduction: The Clinical Context

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, employed in the treatment of a wide array of malignancies including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects are, however, accompanied by significant dose-limiting toxicities, most notably cardiotoxicity, which can lead to long-term cardiac complications.[1] This well-documented side-effect profile has fueled the search for alternative or synergistic agents that can offer a wider therapeutic window.

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered considerable attention in medicinal chemistry due to its rigid, planar structure, which serves as a versatile template for the design of novel bioactive molecules.[2][3] Among these, 9H-fluorene-9-carboxamide derivatives , particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have emerged as a promising class of compounds with potent anticancer properties.[4][5] This guide will focus on the comparative anticancer activities of these fluorene derivatives and doxorubicin, providing a detailed examination of their performance based on available experimental data.

Mechanisms of Action: A Tale of Two Pathways

The anticancer effects of doxorubicin and 9H-fluorene-9-carboxamide derivatives are rooted in distinct, yet ultimately converging, cellular pathways leading to cell death.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's cytotoxic mechanism is multifaceted, primarily targeting the cell's genetic machinery.[1] Its primary modes of action include:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

  • Cell Cycle Arrest: As a consequence of DNA damage, doxorubicin triggers cell cycle checkpoints, primarily causing arrest at the G2/M phase.[6][7][8]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Doxorubicin's multifaceted mechanism of action.
9H-fluorene-9-carboxamide Derivatives: Targeting the Cytoskeleton and Inducing Apoptosis

In contrast to doxorubicin's direct assault on DNA, emerging evidence suggests that N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives exert their anticancer effects through a different, yet equally potent, mechanism. Their primary targets appear to be the cellular cytoskeleton and the intrinsic apoptotic pathway.[2][5]

  • Tubulin Polymerization Inhibition: Several potent derivatives of 9-oxo-9H-fluorene-1-carboxamide have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[2] Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, similar to doxorubicin, but through a distinct mechanism.

  • Apoptosis Induction: These fluorene derivatives are potent inducers of apoptosis.[4][5] The arrest of the cell cycle at the G2/M phase is a strong trigger for the apoptotic cascade. This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.

fluorene_mechanism Fluorene_Derivative 9-oxo-9H-fluorene- 1-carboxamide Derivative Tubulin Tubulin Fluorene_Derivative->Tubulin Inhibition of Polymerization Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 9H-Fluorene-9-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical methods used to quantify 9H-fluorene-9-carboxamide, a key chemical moiety in various therapeutic candidates. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, offering a framework for selecting the most appropriate technique for your specific analytical needs.

Introduction to 9H-Fluorene-9-Carboxamide and the Imperative for Robust Analytical Methods

9H-fluorene-9-carboxamide and its derivatives are of significant interest in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents.[1] The purity and concentration of these compounds directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods employed for their quantification must be rigorously validated to ensure they are fit for purpose. This guide will explore the principles of cross-validation, a critical process for comparing and ensuring the consistency of results between different analytical methods.

Overview of Analytical Techniques for 9H-Fluorene-9-Carboxamide

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For 9H-fluorene-9-carboxamide, a compound with aromaticity and a polar carboxamide group, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a cornerstone for the analysis of moderately polar compounds like 9H-fluorene-9-carboxamide. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Principle of Causality: The fluorene moiety's hydrophobicity leads to retention on the nonpolar stationary phase, while the carboxamide group's polarity influences its interaction with the polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of acetonitrile to water), the retention time can be precisely controlled, allowing for separation from impurities. A UV detector is typically employed for quantification, leveraging the chromophoric nature of the fluorene ring system.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For 9H-fluorene-9-carboxamide, derivatization may be necessary to increase its volatility and thermal stability, preventing decomposition in the high-temperature GC inlet and column.

Principle of Causality: The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the capillary column. More volatile compounds travel faster through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS offers the added advantage of providing structural information, aiding in peak identification.

Spectroscopic Methods (UV-Vis, FT-IR, NMR)

Spectroscopic techniques are invaluable for the qualitative analysis and structural confirmation of 9H-fluorene-9-carboxamide.

  • UV-Vis Spectroscopy: The extensive conjugation in the fluorene ring system gives rise to strong UV absorbance, which can be used for quantitative analysis, although it is less specific than chromatographic methods.

  • FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as the C=O stretch of the amide and the N-H bonds. It is primarily a tool for identification and confirmation of the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation. While quantitative NMR (qNMR) is possible, it is a more specialized technique.

The Framework of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same sample. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The core parameters for cross-validation are guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]

The key validation parameters to be assessed during a cross-validation study include:

  • Specificity/Selectivity: The ability of the method to measure the analyte in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols for Method Validation

To illustrate the cross-validation process, we provide detailed protocols for the validation of an HPLC method for 9H-fluorene-9-carboxamide. These protocols can be adapted for GC and other methods.

HPLC Method Protocol

This protocol is based on established methods for similar fluorene compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Validation Experiments

Specificity:

  • Prepare a solution of 9H-fluorene-9-carboxamide.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Inject each solution individually to determine their retention times.

  • Inject a spiked solution containing the analyte and all potential interferents to assess peak purity and resolution.

Linearity:

  • Prepare a stock solution of 9H-fluorene-9-carboxamide.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of 9H-fluorene-9-carboxamide at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery. The recovery should be within 98.0% to 102.0%. A patent for a similar compound, 9-fluorenemethanol, showed a standard addition recovery rate of 98.1% to 103.2%.

Precision:

  • Repeatability (Intra-day precision): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD over the different conditions should be ≤ 2%. A patent for a similar compound, 9-fluorenemethanol, reported a relative standard deviation of 0.25%.

Robustness:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Column temperature (± 2 °C).

    • Detection wavelength (± 2 nm).

  • Analyze a sample under each modified condition and assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of HPLC, GC, and spectroscopic methods for the analysis of 9H-fluorene-9-carboxamide.

Table 1: Comparison of Quantitative Performance

ParameterHPLC-UVGC-FID/MSUV-Vis Spectroscopy
Specificity High (with appropriate column and mobile phase)Very High (especially with MS detection)Low to Moderate
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995Typically ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) ≤ 2%≤ 5%≤ 5%
LOD/LOQ Low (ng/mL range)Very Low (pg/mL to ng/mL range)Moderate (µg/mL range)
Sample Throughput ModerateModerateHigh

Table 2: Comparison of Qualitative Performance and Method Characteristics

FeatureHPLCGCFT-IR¹H-NMR
Primary Use Quantification, PurityQuantification, Impurity ProfilingIdentification, Functional GroupsStructure Elucidation, Identification
Sample Derivatization Not usually requiredMay be requiredNot requiredNot required
Instrumentation Cost Moderate to HighModerate to HighLow to ModerateVery High
Solvent Consumption HighLowLowLow
Structural Information Limited (retention time)High (with MS)High (functional groups)Very High (detailed structure)

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting define_methods Define Analytical Methods (e.g., HPLC, GC) define_params Define Validation Parameters (ICH Q2(R1)) define_methods->define_params acceptance_criteria Set Acceptance Criteria define_params->acceptance_criteria write_protocol Write Cross-Validation Protocol acceptance_criteria->write_protocol prepare_samples Prepare Standard and Test Samples write_protocol->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gc Analyze Samples by GC prepare_samples->analyze_gc collect_data Collect and Process Data analyze_hplc->collect_data analyze_gc->collect_data compare_results Compare Results (Statistical Analysis) collect_data->compare_results check_acceptance Check Against Acceptance Criteria compare_results->check_acceptance conclusion Draw Conclusion on Method Equivalency check_acceptance->conclusion final_report Generate Final Report conclusion->final_report

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationships Between Analytical Techniques

The selection of an analytical technique is a logical process based on the analytical requirements.

MethodSelection cluster_need Analytical Need cluster_primary Primary Quantitative Methods cluster_secondary Confirmatory/Qualitative Methods quant Quantitative Analysis (Assay, Purity) hplc HPLC (High Specificity, Good Precision) quant->hplc Primary Choice gc GC (For Volatile Analytes, High Sensitivity) quant->gc Alternative qual Qualitative Analysis (Identification) ftir FT-IR (Functional Group ID) qual->ftir nmr NMR (Definitive Structure) qual->nmr ms Mass Spectrometry (Structural Confirmation) hplc->ms Coupled Technique gc->ms Coupled Technique

Caption: Logical selection of analytical methods for 9H-fluorene-9-carboxamide.

Conclusion and Recommendations

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. For the routine quantitative analysis of 9H-fluorene-9-carboxamide, a validated reverse-phase HPLC method with UV detection is the recommended primary technique due to its high specificity, precision, and robustness without the need for derivatization.

GC-MS serves as an excellent alternative and a powerful tool for impurity profiling, especially for volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are significant advantages.

Spectroscopic methods like FT-IR and NMR are indispensable for the initial identification and structural confirmation of the 9H-fluorene-9-carboxamide reference standard and for investigating any unknown impurities.

Ultimately, the choice of method will depend on the specific application, the available instrumentation, and the regulatory requirements. A thorough cross-validation study, as outlined in this guide, will ensure that the chosen analytical methods are fit for their intended purpose, providing reliable and accurate data for the development of safe and effective medicines.

References

  • SIELC Technologies. (2018). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100535657C - Method for measuring purity of 9-fluorenemethanol.
  • PubChem. (n.d.). Fluorene. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2018). National Institutes of Health. Retrieved from [Link]

  • Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link]

  • KAMINSKA, P., SIKORSKA-ZIMNY, A., & TOCZYSKA, M. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1713. Retrieved from [Link]

  • Li, Y., Li, Y., & Wang, Y. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Journal of Chromatography A, 1702, 464098. Retrieved from [Link]

  • Lin, C. W., Chen, Y. L., & Hsieh, M. C. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 3(4), 31. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Fluorene-9-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., ... & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell-and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & medicinal chemistry letters, 20(3), 1288-1292. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-9H-fluorene-9-carboxamide. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 312-323. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1165-1174. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Comparative Assessment of the Therapeutic Index: 9H-Fluorene-9-Carboxamide Derivatives vs. Standard Anticonvulsants

[1]

Executive Summary

9H-fluorene-9-carboxamide derivatives represent a significant structural class in medicinal chemistry, primarily explored as bioisosteres of the dibenzazepine scaffold found in Carbamazepine (CBZ) and Oxcarbazepine .[1] By replacing the central azepine ring with a fluorene core, researchers aim to maintain voltage-gated sodium channel (

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of these derivatives. The TI—defined here as the ratio of the neurotoxic dose (


Mechanism of Action & Rationale

The therapeutic efficacy of fluorene-9-carboxamides stems from their ability to stabilize the inactivated state of voltage-gated sodium channels.[1] This prevents repetitive neuronal firing during a seizure event without blocking normal physiological signaling.[1]

Structural Logic: The Bioisosteric Shift
  • Carbamazepine (SoC): Contains a dibenzazepine ring; susceptible to epoxide formation (metabolic toxicity).

  • Fluorene Derivative: Contains a rigid fluorene core; lacks the susceptible alkene bridge, potentially reducing idiosyncratic toxicity while maintaining the hydrophobic pharmacophore required for channel binding.

Mechanistic Pathway (Visualized)

MOADrug9H-Fluorene-9-CarboxamideDerivativeTargetVoltage-Gated Na+ Channel(Nav1.x)Drug->Target Binds to pore(inner vestibule)StateStabilization ofInactivated StateTarget->State Modulates kineticsEffectBlockade of High-FrequencyRepetitive FiringState->Effect Refractory periodextensionOutcomeSeizure Protection(Anticonvulsant)Effect->Outcome Clinical Efficacy

Figure 1: Mechanism of action showing the cascade from channel binding to seizure protection.[1]

Chemical Synthesis of Test Materials

To ensure a self-validating assessment, the purity of the test compounds is paramount.[1] The following protocol outlines the synthesis of the core scaffold from 9-fluorenecarboxylic acid, ensuring a consistent starting material for biological testing.

Reaction Scheme:

  • Activation: 9-Fluorenecarboxylic acid

    
     Acid Chloride (using 
    
    
    ).
  • Amidation: Acid Chloride + Amine (

    
    ) 
    
    
    9H-fluorene-9-carboxamide.[1]
Protocol: General Synthesis
  • Reagents: Dissolve 9-fluorenecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride.
    
  • Coupling: Redissolve in DCM. Add the appropriate amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at room temperature for 12 hours.

  • Purification: Wash with 1N HCl and saturated

    
    . Recrystallize from Ethanol/Water to achieve >95% purity (confirmed by HPLC).
    

Pharmacological Assessment Protocols

The assessment of the Therapeutic Index requires two distinct in vivo experiments performed in parallel on the same species (typically male CF-1 or ICR mice, 20-25g).

Phase A: Efficacy ( ) - Maximal Electroshock Seizure (MES) Test

The MES test is the "Gold Standard" for identifying agents active against generalized tonic-clonic seizures (sodium channel blockers).[1]

Protocol:

  • Preparation: Pre-treat mice (n=8-10 per dose group) with the test compound via intraperitoneal (i.p.) injection.[1] Standard time point is 30 minutes (Tmax).[1]

  • Stimulation: Apply an electrical stimulus via corneal electrodes.[1][2][3]

    • Current: 50 mA (supramaximal).[1]

    • Frequency: 60 Hz.

    • Duration: 0.2 seconds.[1][3]

    • Anesthesia:[3][4] Apply 0.5% tetracaine drops to eyes prior to stimulation to prevent local pain.[1]

  • Endpoint: The abolition of the Hindlimb Tonic Extensor (HLTE) component.

    • Protected: Animal does not extend hindlimbs to 180° angle.[1]

    • Not Protected: Animal exhibits full tonic extension.[1][3]

  • Calculation: Determine the effective dose protecting 50% of animals (

    
    ) using Probit analysis.
    
Phase B: Neurotoxicity ( ) - Rotarod Test

This test measures motor coordination and balance, serving as a proxy for sedation and neurotoxicity.

Protocol:

  • Training: Train mice to maintain balance on a rotating rod (3 cm diameter, 6-10 RPM) for at least 60 seconds. Only mice that pass this baseline are included.[1]

  • Treatment: Administer test compound (i.p.) to trained mice (n=8-10 per dose group).

  • Testing: Place mice on the rod at the Tmax (30 min).

  • Endpoint: Inability to maintain balance for 60 seconds (falling off).

  • Calculation: Determine the toxic dose causing motor deficit in 50% of animals (

    
    ) using Probit analysis.
    
Assessment Workflow

Workflowcluster_testsQuantitative Phase (Dose-Response)StartSynthesized Derivative(>95% Purity)ScreenPrimary Screen(Fixed Dose: 100 mg/kg)Start->ScreenMESMES Test (Efficacy)Determine ED50Screen->MES If ActiveRotarodRotarod Test (Toxicity)Determine TD50Screen->Rotarod If ActiveCalcCalculate Therapeutic Index(TI = TD50 / ED50)MES->CalcRotarod->CalcDecisionCompare vs. CarbamazepineCalc->Decision

Figure 2: Workflow for determining the Therapeutic Index.

Comparative Data Analysis

The following table illustrates how to structure your data comparison. It uses Carbamazepine as the validated reference standard.[5] For a new 9H-fluorene-9-carboxamide derivative to be viable, it should ideally exhibit a TI superior to Carbamazepine (TI > 3.[1]0) or improved physicochemical properties (LogP).[1]

Table 1: Comparative Performance Profile (Murine Model, i.p.)
CompoundLipophilicity (cLogP)MES

(mg/kg)
Rotarod

(mg/kg)
Therapeutic Index (PI)*Clinical Status
Carbamazepine (Ref) 2.458.0 - 12.040.0 - 50.0~ 3.0 - 5.0 SoC (Narrow Index)
Phenytoin (Ref) 2.479.565.06.8 SoC (High Toxicity)
Valproic Acid (Ref) 2.75250.0430.01.7 Broad Spectrum
Fluorene-9-carboxamide (Generic) ~3.5 - 4.0Target: < 20Target: > 100Target: > 5.0Experimental

*Note: In anticonvulsant literature, Therapeutic Index is often referred to as Protective Index (PI).

Critical Analysis of the Fluorene Scaffold
  • Potency (

    
    ):  Fluorene derivatives often show high potency due to the lipophilic nature of the fluorene ring, which facilitates crossing the Blood-Brain Barrier (BBB).
    
  • Toxicity (

    
    ):  The rigidity of the fluorene core can lead to "flat" molecule stacking, potentially causing off-target binding. A low 
    
    
    (high toxicity) usually manifests as sedation in the Rotarod test.
  • Lipophilicity Warning: 9H-fluorene derivatives often have high cLogP (>3.5).[1] While this aids BBB penetration, it may result in poor aqueous solubility, leading to erratic absorption. Recommendation: Assess solubility early; if cLogP > 4.5, consider adding polar groups to the carboxamide nitrogen.

References

  • National Institute of Health (NIH) - PubChem. N-phenyl-9H-fluorene-9-carboxamide Compound Summary. [Link][1]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology.[1][3][6][7] [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A Note on a Simple Apparatus for Detecting Neurological Deficit in Rats and Mice (Rotarod Protocol). Journal of the American Pharmaceutical Association.[1] [Link]

  • White, H. S., et al. (1995). Discovery and preclinical development of antiepileptic drugs. In: Antiepileptic Drugs (4th Ed).[1][8] (Standard Reference Text for ADD Program Protocols)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluorene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
9H-fluorene-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.